molecular formula C10H14N2O B184938 N-(4-aminophenyl)butanamide CAS No. 116884-02-7

N-(4-aminophenyl)butanamide

Cat. No.: B184938
CAS No.: 116884-02-7
M. Wt: 178.23 g/mol
InChI Key: LFXCELCZRVHGIJ-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)butanamide is a chemical moiety of significant interest in medicinal chemistry and immunology research, particularly for the development of novel anti-inflammatory therapeutics. Its core research value lies in its structural role as a key component in more complex molecules designed to modulate the inflammatory response. Scientific studies have incorporated this moiety into novel benzoxazole derivatives, creating compounds that demonstrate potent inhibitory effects on the mRNA expression of key pro-inflammatory cytokines, including IL-1β and IL-6, in models of LPS-induced inflammation . The mechanism of action for these advanced compounds involves the suppression of critical inflammatory signaling pathways. Research indicates that derivatives containing the this compound structure can significantly downregulate the phosphorylation of STAT3 and inhibit the NF-κB pathway by preventing IκB-α phosphorylation, thereby reducing the downstream production of inflammatory mediators . This targeted mechanism highlights the value of this chemical scaffold for researchers investigating intracellular signaling in immunology. Furthermore, in vivo studies on such derivatives have shown a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α without observed hepatotoxicity, underscoring their potential in foundational research for inflammatory disease models . This profile makes this compound a valuable building block for chemists and pharmacologists synthesizing and evaluating new small-molecule inhibitors to study cytokine biology and develop potential therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXCELCZRVHGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352216
Record name N-(4-aminophenyl)butanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116884-02-7
Record name N-(4-aminophenyl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)BUTANAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)butanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for N-(4-aminophenyl)butanamide. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and protocols.

Chemical Structure and Identification

This compound is an organic compound featuring a butanamide group attached to an aniline moiety at the para-position.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O[1][2]
SMILES CCCC(=O)NC1=CC=C(C=C1)N[2]
InChI Key LFXCELCZRVHGIJ-UHFFFAOYSA-N[1]
CAS Number 116884-02-7[1][2]

Physicochemical Properties

PropertyValueSource
Molecular Weight 178.23 g/mol [1][2]
Predicted pKa 14.75 ± 0.70[1]
Topological Polar Surface Area (TPSA) 55.1 Ų[3]
Predicted LogP 2.0074[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]
Purity Typically available at 95+%[2]
Storage Conditions Sealed in dry, 2-8°C

Synthesis Protocols

There are two primary and reliable methods for the synthesis of this compound. The selection of the pathway may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Acylation of p-Phenylenediamine

This method involves the direct acylation of p-phenylenediamine with a butanoylating agent, such as butyryl chloride or butanoic anhydride.

Synthesis Workflow: Acylation of p-Phenylenediamine p_phenylenediamine p-Phenylenediamine reaction Acylation Reaction (Inert solvent, e.g., DCM or THF) (Base, e.g., Triethylamine or Pyridine) p_phenylenediamine->reaction butyryl_chloride Butyryl Chloride butyryl_chloride->reaction workup Aqueous Workup (e.g., NaHCO₃ wash, Brine wash) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Synthesis via Acylation

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine or pyridine, to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the solution in an ice bath and add butyryl chloride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Reduction of N-(4-nitrophenyl)butanamide

This alternative two-step synthesis begins with the acylation of 4-nitroaniline, followed by the reduction of the nitro group.

Synthesis Workflow: Reduction of N-(4-nitrophenyl)butanamide cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction nitroaniline 4-Nitroaniline acylation_reaction Acylation (e.g., Triethylamine) nitroaniline->acylation_reaction butyric_anhydride Butyric Anhydride butyric_anhydride->acylation_reaction intermediate N-(4-nitrophenyl)butanamide acylation_reaction->intermediate reduction_reaction Catalytic Hydrogenation (e.g., Pd/C, H₂ in Ethanol) intermediate->reduction_reaction final_product This compound reduction_reaction->final_product

Synthesis via Reduction

Experimental Protocol:

  • Synthesis of N-(4-nitrophenyl)butanamide:

    • React 4-nitroaniline with butyric anhydride, often in the presence of a base like triethylamine.

    • Purify the resulting N-(4-nitrophenyl)butanamide intermediate, which may be isolated as a brown oily residue.

  • Reduction of the Nitro Group:

    • Dissolve the N-(4-nitrophenyl)butanamide intermediate in a solvent such as ethanol.

    • Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the catalyst and concentrate the filtrate to obtain the crude this compound.

    • Purify the final product as described in Method 1.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the amino group will appear more upfield than those ortho to the amide group.

  • Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm.

  • Amino Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally found more upfield than the amide proton.

  • Butanamide Chain Protons:

    • A triplet corresponding to the methyl (CH₃) group at the end of the chain (most upfield).

    • A sextet for the methylene (CH₂) group adjacent to the methyl group.

    • A triplet for the methylene (CH₂) group adjacent to the carbonyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the four different carbon environments on the benzene ring. The carbon attached to the amino group will be the most shielded (upfield), while the carbon attached to the amide nitrogen will be more deshielded.

  • Butanamide Chain Carbons: Three signals corresponding to the three different carbon environments in the butyl chain.

Infrared (IR) Spectroscopy
  • N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • N-H Stretching (Amide): A medium to strong band around 3300 cm⁻¹.

  • C=O Stretching (Amide): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹.

  • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region that can indicate the substitution pattern of the benzene ring.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the butyl chain. Expect to see significant fragments corresponding to the loss of parts of the butyl group and potentially the butanamide moiety, leading to a fragment representing the p-aminophenyl cation.

Potential Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-acyl aniline scaffold is a common feature in many pharmaceutical agents. For instance, related N-(4-aminophenyl)-substituted benzamides have been investigated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.

References

N-(4-aminophenyl)butanamide synthesis protocols for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Laboratory Synthesis of N-(4-aminophenyl)butanamide

This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, a fine chemical intermediate. The document details a reliable two-step synthetic pathway, including granular experimental protocols and characterization data. The intended audience for this guide includes researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial acylation of a commercially available starting material, followed by a chemical reduction to yield the final product.

  • Step 1: Acylation of p-Nitroaniline. The synthesis begins with the N-acylation of p-nitroaniline using butanoyl chloride. This reaction forms the intermediate, N-(4-nitrophenyl)butanamide. The reaction is a nucleophilic acyl substitution.[1][2]

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is subsequently reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation or using a metal-acid system, such as tin or iron in the presence of hydrochloric acid.[3][4] This step yields the target molecule, this compound.

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_final Final Product pna p-Nitroaniline acylation N-(4-nitrophenyl)butanamide Formation Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) pna->acylation bc Butanoyl Chloride bc->acylation reduction Nitro Group Reduction Method: Catalytic Hydrogenation Catalyst: Pd/C Solvent: Ethanol acylation->reduction Intermediate final_product This compound reduction->final_product Purification

Caption: General two-step synthetic workflow for this compound.

Physicochemical and Characterization Data

The key properties of this compound are summarized below. While specific spectral data from literature is limited, expected values based on the chemical structure are provided for characterization purposes.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[5]
Molecular Weight 178.23 g/mol [5]
CAS Number 116884-02-7[5]
Appearance Expected to be a solid at room temperature
¹H NMR (Expected) Signals corresponding to aromatic protons, amide N-H, amine N-H₂, and butyryl chain protons.
¹³C NMR (Expected) Signals for aromatic carbons, amide carbonyl carbon, and aliphatic carbons of the butyryl chain.
IR Spectroscopy (Expected) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H bending.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)butanamide (Intermediate)

This protocol details the acylation of p-nitroaniline with butanoyl chloride.

Materials:

  • p-Nitroaniline

  • Butanoyl chloride (Butyryl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-nitrophenyl)butanamide.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

Materials:

  • N-(4-nitrophenyl)butanamide (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite or other filtering aid

Procedure:

  • To a hydrogenation flask, add N-(4-nitrophenyl)butanamide (1.0 eq) and ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow and Pathway Visualizations

Purification Workflow

The following diagram illustrates the logical steps for the work-up and purification of the intermediate product from Protocol 1.

G start Reaction Mixture (Post-Acylation) quench Quench with 1M HCl start->quench extract Extract with DCM quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product Pure N-(4-nitrophenyl)butanamide purify->product G cluster_pathway Example Pathway: DPP-4 Regulation of Incretins cluster_inhibition Mechanism of Action incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulation inactive Inactive Peptides dpp4->inactive insulin Insulin Secretion pancreas->insulin glucose Lower Blood Glucose insulin->glucose inhibitor Aminobutanamide Derivative (Inhibitor) inhibitor->dpp4 Inhibition

References

Navigating the Physicochemical Landscape of N-(4-aminophenyl)butanamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(4-aminophenyl)butanamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its behavior in common laboratory solvents and under various stress conditions. While specific experimental quantitative data for this compound is not widely available in published literature, this guide consolidates predicted data, information on structurally similar compounds, and detailed experimental protocols to empower researchers to determine its precise physicochemical properties.

Executive Summary

This compound is a molecule of interest in medicinal chemistry. Understanding its solubility and stability is paramount for successful formulation, dosing, and ensuring therapeutic efficacy and safety. This guide outlines the predicted solubility profile of this compound and discusses its likely degradation pathways based on the reactivity of its amide functional group. Detailed methodologies for experimentally determining solubility and performing forced degradation studies are provided to facilitate laboratory investigations.

Physicochemical Properties

This compound possesses a molecular weight of 178.23 g/mol and a molecular formula of C₁₀H₁₄N₂O.[1] Key computed properties that influence its solubility and stability are summarized in the table below.

PropertyValueSource
Molecular Weight178.23 g/mol [1]
Molecular FormulaC₁₀H₁₄N₂O[1]
XLogP3-AA1.5[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area55.1 Ų[1]
Rotatable Bond Count3[1]

Solubility Profile

Direct experimental quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. However, based on its structure and data from similar compounds, a qualitative and estimated solubility profile can be predicted.

An estimated water solubility for a structurally similar compound, 4-aminophenyl butyramide, is 19,520 mg/L at 25°C.[2] For comparison, the solubility of 4-aminobenzamide, another related structure, has been determined in various solvents, showing a trend of higher solubility in polar aprotic solvents like DMF and methanol compared to less polar or protic solvents.[3]

Table 1: Predicted and Comparative Solubility of this compound and Related Compounds

SolventPredicted Solubility of this compoundRationale / Comparative Data
Water Sparingly SolubleEstimated solubility of 4-aminophenyl butyramide is ~19.5 g/L.[2] The presence of both polar (amino, amide) and nonpolar (phenyl, butyl) groups suggests moderate aqueous solubility.
Ethanol SolubleThe hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amide and amino groups.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, suggesting good solubility. For 4-aminobenzamide, solubility is high in methanol.[3]
Acetone SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, likely leading to good solubility.
Dimethyl Sulfoxide (DMSO) Freely SolubleDMSO is a strong polar aprotic solvent, highly effective at solvating a wide range of organic molecules.
N,N-Dimethylformamide (DMF) Freely SolubleSimilar to DMSO, DMF is a polar aprotic solvent with strong solvating capabilities for amide-containing compounds. 4-aminobenzamide shows high solubility in DMF.[3]

Stability Profile and Degradation Pathways

The primary route of degradation for this compound is expected to be the hydrolysis of the amide bond.[4] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and p-phenylenediamine. Other potential degradation pathways include oxidation of the aromatic amino group and photodecomposition.[4]

Table 2: Stability Data for Structurally Related Amide-Containing Compounds

CompoundConditionRate Constant (k)Reference
Procaine (a 4-amino-N-substituted amide analog)Acid-Catalyzed Hydrolysis (97.3 °C)38.5 x 10⁻⁶ sec⁻¹[4]
N-(4'-aminophenyl)phthalimideHCl-independent Hydrolysis (35°C, µ = 1.0M)5.83 x 10⁻⁷ s⁻¹[4]
N-(4'-aminophenyl)phthalimideHCl-dependent Hydrolysis (35°C, µ = 1.0M)15.2 x 10⁻⁶ M⁻¹s⁻¹[4]
Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under hydrolytic conditions.

G Potential Degradation Pathways of this compound cluster_main cluster_products A This compound B 4-Aminobutanoic Acid A->B  Acid/Base Hydrolysis C p-Phenylenediamine A->C  Acid/Base Hydrolysis

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture under the same conditions as the acidic hydrolysis. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the initial solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

Experimental Workflow for Stability Indicating Method Development

G Workflow for Stability-Indicating Method Development A Prepare Stock Solution of This compound B Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop HPLC Method (Column, Mobile Phase, etc.) C->D E Optimize Method for Separation of Drug and Degradants D->E F Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) E->F G Validated Stability-Indicating Method F->G

Caption: A typical workflow for developing a stability-indicating analytical method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative experimental data is sparse, the provided predictions, comparative data, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The inherent instability of the amide bond to hydrolysis is the primary stability concern, and the provided forced degradation protocol will be instrumental in developing stable formulations and robust analytical methods for this promising pharmaceutical intermediate.

References

N-(4-aminophenyl)butanamide as a synthetic building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-aminophenyl)butanamide is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and an amide functionality, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of more complex molecules with a wide range of biological activities and material properties. This guide provides a comprehensive overview of its synthesis, characterization, and applications as a synthetic building block.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)butanamide.

Route 1: Acylation of p-Phenylenediamine

This method involves the direct reaction of p-phenylenediamine with a butanoylating agent such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Route 2: Reduction of N-(4-nitrophenyl)butanamide

This two-step approach first involves the synthesis of N-(4-nitrophenyl)butanamide by acylating 4-nitroaniline with a butanoylating agent. The intermediate nitro compound is then reduced to the desired this compound. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of p-Phenylenediamine

  • Materials: p-Phenylenediamine, butyryl chloride, triethylamine (TEA), and dichloromethane (DCM).

  • Procedure:

    • Dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Reduction of N-(4-nitrophenyl)butanamide

Step A: Synthesis of N-(4-nitrophenyl)butanamide

  • Materials: 4-Nitroaniline, butyric anhydride, and pyridine.

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in pyridine.

    • Add butyric anhydride (1.2 equivalents) to the solution.

    • Heat the reaction mixture at 60-80 °C for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenyl)butanamide.

Step B: Reduction of N-(4-nitrophenyl)butanamide

  • Materials: N-(4-nitrophenyl)butanamide, iron powder, acetic acid, and ethanol/water mixture.

  • Procedure:

    • Suspend N-(4-nitrophenyl)butanamide (1.0 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3.0-5.0 equivalents) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
CAS Number 116884-02-7
Appearance Predicted: Off-white to light brown solid
Melting Point Not reported
Solubility Soluble in methanol, ethanol, DMSO, DMF
Spectroscopic Data Predicted Chemical Shifts (δ ppm) or Wavenumber (cm⁻¹)
¹H NMR (400 MHz, DMSO-d₆)~9.5 (s, 1H, NH-amide), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 2.1 (t, 2H, -CH₂-CO), 1.5 (sextet, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)~171 (C=O), ~145 (C-NH₂), ~128 (C-NH), ~121 (Ar-CH), ~114 (Ar-CH), ~38 (-CH₂-CO), ~19 (-CH₂-), ~14 (-CH₃)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1600, 1500 (Ar C=C stretching)
Mass Spectrometry (EI)m/z (%): 178 (M⁺), 108 ([M-C₄H₆O]⁺), 92, 77

Applications as a Synthetic Building Block

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of bioactive compounds. The primary amino group provides a nucleophilic site for further functionalization, such as amide or sulfonamide bond formation, alkylation, or participation in cyclization reactions to form heterocyclic systems.

Synthesis of DNA Methyltransferase Inhibitors

A notable application of the N-(4-aminophenyl) scaffold is in the design of DNA methyltransferase (DNMT) inhibitors. DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes.

Derivatives of N-(4-aminophenyl)benzamide have been synthesized and evaluated as analogues of the known DNMT inhibitor SGI-1027.[2] These syntheses typically involve the coupling of a substituted benzoic acid with an N-(4-aminophenyl) derivative, highlighting the utility of this core structure.

This protocol describes the synthesis of an analogue where a quinoline moiety is coupled to the amino group of an N-(4-aminophenyl)acetamide derivative, which is structurally related to this compound.

  • Materials: N-(4-aminophenyl)acetamide, 4-chloroquinoline, and a suitable solvent and base (e.g., N,N-dimethylformamide (DMF) and potassium carbonate).

  • Procedure:

    • To a solution of N-(4-aminophenyl)acetamide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

    • Add 4-chloroquinoline (1.1 equivalents) to the mixture.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-(4-(quinolin-4-ylamino)phenyl)acetamide.

Logical Relationships and Workflows

The synthesis and application of this compound can be represented in various logical workflows and pathways.

G cluster_synthesis Synthesis of this compound p-Phenylenediamine p-Phenylenediamine Acylation Acylation p-Phenylenediamine->Acylation Butyryl Chloride Butyryl Chloride Butyryl Chloride->Acylation N-(4-aminophenyl)butanamide_S1 This compound Acylation->N-(4-aminophenyl)butanamide_S1 4-Nitroaniline 4-Nitroaniline Acylation2 Acylation 4-Nitroaniline->Acylation2 Butyric Anhydride Butyric Anhydride Butyric Anhydride->Acylation2 N-(4-nitrophenyl)butanamide N-(4-nitrophenyl)butanamide Acylation2->N-(4-nitrophenyl)butanamide Reduction Reduction N-(4-nitrophenyl)butanamide->Reduction N-(4-aminophenyl)butanamide_S2 This compound Reduction->N-(4-aminophenyl)butanamide_S2

Caption: Synthetic routes to this compound.

G cluster_application Application in DNMT Inhibitor Synthesis This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Bioactive Moiety (e.g., Quinoline) Bioactive Moiety (e.g., Quinoline) Bioactive Moiety (e.g., Quinoline)->Coupling Reaction DNMT Inhibitor Analogue DNMT Inhibitor Analogue Coupling Reaction->DNMT Inhibitor Analogue

Caption: General workflow for synthesizing DNMT inhibitors.

G cluster_pathway Role of DNMT Inhibition in Gene Expression DNMTs DNMTs DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Apoptosis Apoptosis / Tumor Suppression Gene_Silencing->Apoptosis Inhibits DNMT_Inhibitor DNMT Inhibitor (derived from this compound) DNMT_Inhibitor->DNMTs Re_expression Gene Re-expression DNMT_Inhibitor->Re_expression Re_expression->Apoptosis

Caption: Simplified signaling pathway of DNMT inhibition.

References

N-(4-aminophenyl)butanamide Derivatives: A Comprehensive Technical Guide to their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of N-(4-aminophenyl)butanamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the anti-inflammatory, anticancer, and antimicrobial potential of these compounds. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The this compound core structure has attracted significant interest in drug discovery due to its synthetic tractability and its ability to interact with various biological targets. By modifying the butanamide side chain and the aniline moiety, a diverse library of derivatives can be generated, leading to a broad range of pharmacological effects. This guide will explore the key biological activities associated with these derivatives, providing a foundation for future research and development in this promising area.

Anti-inflammatory Activity

Certain this compound derivatives, particularly those integrated into larger heterocyclic systems like benzoxazoles, have shown significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine mRNA Expression

Novel benzoxazole derivatives incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the expression of key pro-inflammatory cytokine mRNAs, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2] The inhibitory activities of these compounds are summarized in Table 1.

Compound IDModificationIL-1β mRNA Expression (% of LPS control)IL-6 mRNA Expression (% of LPS control)Reference
4d Synthetic IntermediateData not specified5.3[1]
5c Specific benzoxazole substitutionData not specified4.6[1]
5d Specific benzoxazole substitutionPotent Inhibition7.5[1]
5f Specific benzoxazole substitutionPotent Inhibition7.2[1]
5m Specific benzoxazole substitutionData not specified9.0[1]

Note: The compounds were tested at a concentration of 10 μM in human keratinocyte HaCaT cells.[1]

Signaling Pathway: LPS-induced Pro-inflammatory Cascade

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[3] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway.[3][4] This culminates in the transcription and release of pro-inflammatory cytokines like IL-1β and IL-6. The this compound derivatives likely exert their anti-inflammatory effects by interfering with this pathway.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_active Active NF-κB NFκB->NFκB_active Activation DNA DNA NFκB_active->DNA Nuclear Translocation mRNA Pro-inflammatory Cytokine mRNA (IL-1β, IL-6) DNA->mRNA

Figure 1: LPS-induced Pro-inflammatory Signaling Pathway.

Experimental Protocol: Quantification of Cytokine mRNA Expression by RT-qPCR

The following protocol outlines the key steps for quantifying the effect of this compound derivatives on LPS-induced cytokine mRNA expression in cell culture.

  • Cell Culture and Treatment:

    • Seed human keratinocyte HaCaT cells in 6-well plates and culture until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 6 hours.

  • RNA Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

    • Extract total RNA according to the manufacturer's protocol, followed by purification and quantification.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA methyltransferases (DNMTs).

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 2: Cytotoxicity of N-(4-aminophenyl)-substituted Benzamide Derivatives [5]

Compound IDHCT116 (Colon) IC50 (µM)HePG2 (Liver) IC50 (µM)Hela (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
5d 6.092.398.944.81
5h 5.896.74--

Table 3: Cytotoxicity of 4-Amino-N-(4-aminophenyl)benzamide Analogues (DNMT Inhibitors)

Compound IDKG-1 (Leukemia) IC50 (µM)Reference
SGI-1027 (Reference) ~5[6]
Derivative 12 Comparable to SGI-1027[6]
Derivative 16 Comparable to SGI-1027[6]
Derivative 31 Comparable to SGI-1027[6]
Derivative 32 Comparable to SGI-1027[6]
Signaling Pathways

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][9] Some this compound derivatives act as inhibitors of VEGFR-2, thereby blocking this pro-angiogenic signaling.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: VEGFR-2 Signaling Pathway in Angiogenesis.

DNA methylation is an epigenetic mechanism that plays a crucial role in gene regulation. In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNA methyltransferases (DNMTs) can lead to their silencing.[10][11] this compound analogues have been developed as DNMT inhibitors, which can reverse this hypermethylation and reactivate the expression of tumor suppressor genes.[6]

DNA_Methylation cluster_process DNA Methylation Process cluster_inhibition Inhibition by this compound Analogues DNMT DNMT DNA_unmethylated Unmethylated DNA (Tumor Suppressor Gene) DNMT->DNA_unmethylated Methyl Group Transfer SAH SAH (S-adenosylhomocysteine) DNMT->SAH SAM SAM (S-adenosylmethionine) SAM->DNMT DNA_methylated Methylated DNA (Gene Silenced) DNA_unmethylated->DNA_methylated Inhibitor DNMT Inhibitor Inhibitor->DNMT Inhibition

Figure 3: Mechanism of DNA Methylation and its Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentrations.

Antimicrobial Activity

Derivatives of this compound, particularly those containing a sulfonamide moiety, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one and other related compounds has been determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of Sulfonamide Derivatives [2][12]

Compound IDBacterial/Fungal StrainMIC (µg/mL)
1a S. aureus ATCC 25923256
1a Clinical S. aureus256-512
1b S. aureus ATCC 2592364
1b Clinical S. aureus64
1c S. aureus ATCC 25923128
1c Clinical S. aureus64
1d S. aureus ATCC 2592364
1d Clinical S. aureus64
Sulfonamide I S. aureus ATCC 2921332
Sulfonamide II S. aureus ATCC 2921364
Sulfonamide III S. aureus ATCC 29213128

Note: The specific structures of compounds 1a-d and Sulfonamides I-III can be found in the cited literature.[2][12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the general procedure for determining the MIC of this compound derivatives.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

References

Technical Guide: N-(4-Aminophenyl)butanamide (CAS 116884-02-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and suppliers of N-(4-aminophenyl)butanamide (CAS 116884-02-7). It is important to note that, based on publicly available scientific literature, there is no specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for this particular compound. The experimental protocols provided are generalized synthetic procedures.

Core Properties

This compound is an organic compound belonging to the class of N-substituted butanamides. Its chemical structure consists of a butanamide group attached to the nitrogen of a 4-aminophenyl moiety.

Chemical and Physical Properties
PropertyValueSource
CAS Number 116884-02-7[1][2]
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1)N[3]
InChI InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13)[3]
InChIKey LFXCELCZRVHGIJ-UHFFFAOYSA-N[3]
Predicted pKa 14.75 ± 0.70[3]
Topological Polar Surface Area (TPSA) 55.1 ŲN/A
Predicted logP 2.0074N/A

Synthesis

The primary synthetic route to this compound involves the reduction of its nitro precursor, N-(4-nitrophenyl)butanamide.[3] A general workflow for the synthesis of N-aryl-butanamides can also be adapted.

Synthetic Workflow

The synthesis can be conceptualized in the following two main steps:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitroaniline 4-Nitroaniline Amide_Formation Amide Formation 4-Nitroaniline->Amide_Formation Butyryl_chloride Butyryl chloride or Butyric anhydride Butyryl_chloride->Amide_Formation N_4_nitrophenyl_butanamide N-(4-nitrophenyl)butanamide Amide_Formation->N_4_nitrophenyl_butanamide Reduction Reduction N_4_nitrophenyl_butanamide->Reduction N_4_aminophenyl_butanamide This compound (Final Product) Reduction->N_4_aminophenyl_butanamide

A generalized synthetic workflow for this compound.
Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Method 1: Reduction of N-(4-nitrophenyl)butanamide using Pd/C Catalyzed Hydrogenation

This method is a common and effective way to reduce aromatic nitro groups.[4]

  • Materials:

    • N-(4-nitrophenyl)butanamide

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-(4-nitrophenyl)butanamide in ethanol in a reaction vessel suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Method 2: Reduction of N-(4-nitrophenyl)butanamide using Iron in Acetic Acid

This method provides an alternative to catalytic hydrogenation.[5][6]

  • Materials:

    • N-(4-nitrophenyl)butanamide

    • Iron powder (Fe)

    • Ethanol

    • Water

    • Acetic acid (CH₃COOH)

  • Procedure:

    • Create a suspension of N-(4-nitrophenyl)butanamide in a mixture of ethanol and water.

    • Heat the suspension to reflux.

    • To the refluxing suspension, add iron powder and a catalytic amount of acetic acid.

    • Continue refluxing and monitor the reaction by TLC or HPLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and other solids.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be purified by extraction and subsequent recrystallization or column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on structurally related N-(4-aminophenyl) derivatives suggests that this chemical scaffold can be incorporated into molecules with a range of biological activities, including potential antitumor and enzyme inhibitory properties. However, the specific biological function of this compound itself has not been reported.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

SupplierLocationNotes
Sigma-AldrichGlobalSold as part of their collection of rare and unique chemicals; analytical data is not collected by the supplier.[7]
AK Scientific, Inc.San Francisco, CA, USAProducts are for research and development use only.
ChemSceneGlobalPurity of 95+% is indicated.[5]
ChemicalBookGlobalLists multiple suppliers and pricing information.
BLDpharmGlobalProvides the compound with specified purity.
Princeton BioMolecular Research, Inc.Monmouth Junction, NJ, USA-
Santa Cruz Biotechnology, Inc.Dallas, TX, USA-
AOKChemShanghai, China-
abcr GmbHGermany-
Crysdot--
LabNovo--
EvitaChem--
Otto Chemie Pvt LtdIndia-
Parapropamol--
AA Blocks--
Fisher Scientific--
Bide Pharmatech--
Chemchart--

References

In Silico Modeling of N-(4-aminophenyl)butanamide and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of N-(4-aminophenyl)butanamide and its structurally related analogues. Due to the limited specific data on this compound in the context of drug design, this guide focuses on its close analogues, primarily N-(4-aminophenyl)benzamide derivatives. The principles and methodologies described herein are directly applicable to the in silico assessment of this compound. This document details computational approaches, relevant biological targets, experimental protocols for synthesis and biological evaluation, and presents quantitative data to inform rational drug design.

Introduction

This compound and its analogues represent a scaffold of significant interest in medicinal chemistry. The core structure, featuring a flexible butanamide or a more rigid benzamide linker between two phenyl rings, offers a versatile platform for designing molecules that can interact with a variety of biological targets. In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates by predicting their binding affinities, pharmacokinetic properties, and potential biological activities before their actual synthesis.

This guide explores the application of various computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, to analogues of this compound. These studies have primarily focused on their potential as inhibitors of key enzymes implicated in cancer and other diseases, such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and vascular endothelial growth factor receptor 2 (VEGFR-2).

In Silico Modeling Methodologies

A variety of computational methods are employed to predict the biological activity and understand the mechanism of action of this compound analogues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-(4-aminophenyl)benzamide analogues, docking studies have been instrumental in elucidating binding modes within the active sites of targets like DNMTs and tyrosine kinases. These studies help in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. For aminophenyl benzamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for HDAC inhibition.[2][3] These models suggest that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance potency.[2][3] Additionally, hydrogen bond donating groups positively contribute to HDAC inhibition, while electron-withdrawing groups have a negative influence.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[4] For aminophenyl benzamide derivatives targeting HDACs, a five-point pharmacophore model has been developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[2][3] This model serves as a 3D query for virtual screening to identify novel, potent inhibitors from large compound databases.

The general workflow for these in silico studies is depicted below.

cluster_in_silico In Silico Modeling Workflow cluster_methods ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking ligand_prep->docking qsar QSAR Modeling ligand_prep->qsar pharmacophore Pharmacophore Modeling ligand_prep->pharmacophore receptor_prep Receptor Preparation (from PDB, add hydrogens, remove water) receptor_prep->docking analysis Analysis of Results (Binding energies, key interactions, predictive models) docking->analysis virtual_screening Virtual Screening pharmacophore->virtual_screening analysis->qsar analysis->pharmacophore lead_optimization Lead Optimization analysis->lead_optimization virtual_screening->lead_optimization

Caption: A generalized workflow for in silico modeling of small molecules.

Biological Targets and Activity Data

Analogues of this compound have been investigated against several key biological targets, primarily in the context of oncology.

DNA Methyltransferase (DNMT) Inhibition

Quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation.[5] Some of these compounds exhibited activities comparable to the parent compound, SGI-1027, and were found to be more potent against human DNMT3A than DNMT1.[5]

Histone Deacetylase (HDAC) Inhibition

N-(2-aminophenyl)-benzamide derivatives have been studied as HDAC2 inhibitors.[6] QSAR models have been developed to predict their inhibitory activity and guide the design of more potent analogues.[6]

Tyrosine Kinase Inhibition

Derivatives of 4-(arylaminomethyl)benzamide have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1] Several compounds showed potent inhibitory activity against kinases such as EGFR.[1] N-(4-aminophenyl)-substituted benzamides have also been investigated as VEGFR-2 inhibitors.

Cytotoxicity Data

The cytotoxic effects of these analogues have been evaluated in various cancer cell lines. For instance, quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide showed cytotoxicity against leukemia KG-1 cells in the micromolar range.[5]

Table 1: Summary of Biological Activity of N-(4-aminophenyl)benzamide Analogues

Compound ClassTargetKey FindingsReference
Quinoline-based 4-amino-N-(4-aminophenyl)benzamidesDNMT1, DNMT3APotent inhibition, with some analogues more active against DNMT3A. Micromolar cytotoxicity in KG-1 cells.[5]
N-(2-aminophenyl)-benzamidesHDAC2Amenable to QSAR modeling to predict inhibitory activity.[6]
4-(Arylaminomethyl)benzamidesTyrosine Kinases (e.g., EGFR)Potent inhibitory activity observed for several analogues.[1]
N-(4-aminophenyl)-substituted benzamidesVEGFR-2Investigated as potential inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and biological evaluation of N-(4-aminophenyl)benzamide analogues.

Synthesis Protocol: N-(4-aminophenyl)-substituted benzamides

A general synthetic route for N-(4-aminophenyl)-substituted benzamides involves the following steps:

  • Acyl Chloride Formation: The corresponding benzoic acid is reacted with thionyl chloride (SOCl₂), typically under reflux conditions for 2-3 hours, to form the acyl chloride.

  • Amide Formation: The resulting acyl chloride is then reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at room temperature for 24 hours.

  • Nitro Group Reduction: The nitro group of the amide intermediate is reduced to an amine using methods like catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.

cluster_synthesis Synthesis of N-(4-aminophenyl)-substituted benzamides start Substituted Benzoic Acid acyl_chloride Acyl Chloride Formation (SOCl2, reflux) start->acyl_chloride amide_formation Amide Formation (p-nitroaniline, DCM, TEA) acyl_chloride->amide_formation nitro_intermediate N-(4-nitrophenyl)-substituted benzamide amide_formation->nitro_intermediate reduction Nitro Group Reduction (H2, Pd/C, EtOH) nitro_intermediate->reduction final_product N-(4-aminophenyl)-substituted benzamide reduction->final_product

Caption: General synthetic scheme for N-(4-aminophenyl)-substituted benzamides.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.

  • Plate Setup: The master mix is added to the wells of a 96-well plate.

  • Inhibitor Addition: The test compound (dissolved in DMSO and diluted in kinase buffer) is added to the "Test Inhibitor" wells. A diluent solution is added to the "Blank" and "Positive Control" wells.

  • Enzyme Addition: Diluted VEGFR-2 kinase is added to the "Positive Control" and "Test Inhibitor" wells. Kinase buffer is added to the "Blank" wells.

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: A detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent measures the amount of ATP remaining in the well.

  • Luminescence Reading: After a brief incubation at room temperature, the luminescence is read using a microplate reader. The "Blank" reading is subtracted from all other readings. The inhibitory activity is calculated as the percentage reduction in kinase activity compared to the positive control.[5][7][8]

cluster_assay VEGFR-2 Kinase Assay Workflow prep Prepare Master Mix (Buffer, ATP, Substrate) plate Add Master Mix to 96-well plate prep->plate add_inhibitor Add Test Compound/Control plate->add_inhibitor add_enzyme Add VEGFR-2 Enzyme add_inhibitor->add_enzyme incubate Incubate at 30°C for 45 min add_enzyme->incubate detect Add Kinase-Glo™ Reagent incubate->detect read Read Luminescence detect->read

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

This assay measures the inhibition of histone deacetylase activity.

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound (or DMSO for control), and diluted recombinant HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add a developer solution (containing a stop solution like Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[4][9]

This assay measures the activity or inhibition of DNA methyltransferases.

  • Assay Setup: Add assay buffer, S-adenosyl-L-methionine (Adomet), and the nuclear extract or purified DNMT enzyme to the wells of a strip-well plate coated with a cytosine-rich DNA substrate. For inhibition studies, add the test inhibitor.

  • Incubation: Incubate the plate at 37°C for 1.5 to 2 hours to allow for DNA methylation.

  • Washing: Wash the wells to remove unbound components.

  • Antibody Incubation: Add a capture antibody that specifically recognizes 5-methylcytosine and incubate at room temperature.

  • Washing: Wash the wells.

  • Detection: Add a detection antibody and a developing solution to generate a colorimetric signal.

  • Absorbance Reading: Stop the reaction and read the absorbance on a microplate reader at 450 nm. The DNMT activity is inversely proportional to the signal intensity.[3][10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of around 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. For this compound and its analogues, computational approaches such as molecular docking, QSAR, and pharmacophore modeling have provided valuable insights into their potential as therapeutic agents, particularly as inhibitors of enzymes involved in cancer progression. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and optimize novel compounds based on this promising scaffold. The integration of in silico predictions with robust experimental validation, following the detailed protocols provided, is key to advancing these compounds from discovery to clinical application.

References

An In-depth Review of N-(4-aminophenyl)butanamide and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminophenyl)butanamide is a chemical scaffold that has garnered interest in medicinal chemistry as a foundational structure for the development of various therapeutic agents. While the parent compound itself is not extensively studied for its biological activity, its derivatives have shown significant promise in oncology and epigenetics. This technical guide provides a comprehensive overview of the synthesis of this compound and delves into the medicinal chemistry applications of its key derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that involves the protection of a starting material, amide bond formation, and a final deprotection step to yield the desired product.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-aminobutanoic acid

To a solution of 4-aminobutanoic acid in a mixture of dioxane and water, sodium hydroxide is added. The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-protected 4-aminobutanoic acid.[1]

Step 2: Amide Coupling with 4-nitroaniline

The Boc-protected 4-aminobutanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). To this solution, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. Subsequently, 4-nitroaniline is added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford N-(4-nitrophenyl)-4-(tert-butoxycarbonylamino)butanamide.[1]

Step 3: Deprotection and Reduction to Yield this compound

The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for a few hours to remove the Boc protecting group. The solvent and excess acid are removed under reduced pressure. The resulting intermediate, 4-amino-N-(4-nitrophenyl)butanamide, is then subjected to reduction. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or methanol.[2] The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection & Reduction A 4-Aminobutanoic Acid B Boc-protected 4-aminobutanoic acid A->B Boc₂O, NaOH Dioxane/Water D N-(4-nitrophenyl)-4- (tert-butoxycarbonylamino)butanamide B->D EDC, HOBt DCM C 4-Nitroaniline C->D E This compound (Final Product) D->E 1. TFA, DCM 2. H₂, Pd/C, Ethanol

Synthesis workflow for this compound.

Medicinal Chemistry Applications of this compound Derivatives

While this compound itself has limited reported biological activity, its core structure is a key component in two classes of derivatives with significant therapeutic potential: anticancer agents and DNA methyltransferase inhibitors.

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives as Anticancer Agents

A novel class of molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has demonstrated potent activity against both sensitive and resistant cancer cell lines.[3]

The lead compound from this series, 6b , has shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines.[3]

CompoundCancer Cell LineIC₅₀ (µM)
6b A375 (Melanoma)0.08
A375-R (Resistant Melanoma)0.12
K562 (CML)0.09

These compounds induce cell death through the concomitant induction of apoptosis and autophagy.[3]

Apoptosis_Autophagy_Pathway Compound N-(4-(3-aminophenyl)thiazol-2-yl) acetamide Derivative (e.g., 6b) CancerCell Cancer Cell Compound->CancerCell Apoptosis Apoptosis CancerCell->Apoptosis Induces Autophagy Autophagy CancerCell->Autophagy Induces CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Mechanism of action for anticancer derivatives.

The cytotoxic effects of these derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The medium from the wells is replaced with 100 µL of the diluted compound solutions.

  • Incubation: The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[4]

4-Amino-N-(4-aminophenyl)benzamide Analogues as DNA Methyltransferase (DNMT) Inhibitors

Analogues of the quinoline-based compound SGI-1027, which feature a 4-amino-N-(4-aminophenyl)benzamide core, are potent inhibitors of DNA methyltransferases (DNMTs).[5]

SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with IC₅₀ values in the low micromolar range.[5][6]

CompoundTargetIC₅₀ (µM)
SGI-1027 DNMT112.5 (poly(dI-dC) as substrate) / 6.0 (hemimethylated DNA as substrate)[7]
DNMT3A8.0[7]
DNMT3B7.5[7]

These compounds have been shown to induce the re-expression of silenced tumor suppressor genes and exhibit cytotoxicity against leukemia cells.[5]

These non-nucleoside inhibitors act by competitively binding to the S-adenosyl-L-methionine (SAM) cofactor binding site of DNMTs, preventing the transfer of a methyl group to DNA. This leads to the demethylation of DNA, re-expression of tumor suppressor genes, and subsequent induction of apoptosis in cancer cells.[6][8]

DNMT_Inhibition_Pathway cluster_process DNA Methylation Process DNMT DNMT Enzyme MethylatedDNA Methylated DNA DNMT->MethylatedDNA Catalyzes SAM SAM (Methyl Donor) SAM->DNMT DNA DNA DNA->DNMT GeneSilencing Tumor Suppressor Gene Silencing MethylatedDNA->GeneSilencing Reactivation Gene Reactivation GeneSilencing->Reactivation Reverses Inhibitor 4-Amino-N-(4-aminophenyl)benzamide Analogue (e.g., SGI-1027) Inhibitor->Inhibition Inhibition->DNMT Inhibits Apoptosis Apoptosis Reactivation->Apoptosis

Mechanism of DNA methyltransferase inhibition.

The inhibitory activity of these compounds against DNMTs can be determined using a radioisotopic assay.[1][8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing an assay buffer, a DNA substrate (e.g., 500 ng of poly(dI-dC)), and the desired concentration of the test compound (or DMSO for control).

  • Enzyme Addition: The reaction is initiated by adding the recombinant DNMT enzyme (e.g., 500 ng of DNMT1, DNMT3A, or DNMT3B).

  • Cofactor Addition: Tritiated S-adenosyl-L-methionine ([³H]-SAM) is added to the reaction mixture (e.g., 75-150 nM).

  • Incubation: The reaction is incubated at 37°C for 1 hour.

  • Reaction Termination and Washing: The reaction is stopped by spotting the mixture onto a filter disc (e.g., Whatman DE-81). The discs are washed multiple times with a sodium phosphate buffer to remove unincorporated [³H]-SAM.

  • Scintillation Counting: The radioactivity retained on the dried filter discs is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the control, and IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[8]

Pharmacokinetics

There is a notable lack of publicly available quantitative pharmacokinetic data for this compound and its prominent derivatives discussed in this review. While some studies mention "good pharmacokinetic properties" for certain lead compounds, specific parameters such as clearance, volume of distribution, half-life, and oral bioavailability have not been detailed in the reviewed literature.[3] Further studies are required to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to assess their potential as clinical drug candidates.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While the parent compound has limited documented biological activity, its derivatives have emerged as promising therapeutic agents, particularly in the fields of oncology and epigenetics. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives exhibit potent anticancer activity by inducing both apoptosis and autophagy. The 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027 are effective inhibitors of DNA methyltransferases, leading to the re-expression of tumor suppressor genes. This technical guide provides a foundational understanding of the synthesis, biological activities, and experimental evaluation of this important class of compounds, highlighting their potential for further drug development. Future research should focus on detailed pharmacokinetic and in vivo efficacy studies to translate the promising in vitro results into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors based on the N-(4-aminophenyl)butanamide scaffold. This document offers detailed synthetic protocols, methodologies for biological evaluation, and insights into the relevant signaling pathways.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[1]. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The this compound scaffold serves as a versatile starting point for the development of such inhibitors. The butanamide moiety provides a flexible linker, while the aminophenyl group can be readily modified to interact with specific residues within the ATP-binding pocket of various kinases, thereby enhancing potency and selectivity[1].

Synthesis of this compound and Derivatives

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, starting with the synthesis of the core scaffold followed by the addition of various substituents to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the this compound core scaffold starting from 4-nitroaniline and butyryl chloride.

Step 1: Synthesis of N-(4-nitrophenyl)butanamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add butyryl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-nitrophenyl)butanamide.

Step 2: Reduction of N-(4-nitrophenyl)butanamide to this compound

  • Reaction Setup: Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification if sufficiently pure.

Protocol 2: General Synthesis of N-Substituted Kinase Inhibitors

The primary amino group of this compound can be further functionalized to generate a library of potential kinase inhibitors. A common approach is the coupling with various substituted aromatic or heteroaromatic moieties.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq) with a substituted aryl/heteroaryl halide (e.g., chloride, bromide) or a boronic acid derivative (1.1 eq).

  • Catalyst and Ligand: For coupling with aryl halides, use a palladium catalyst such as Pd₂(dba)₃ and a suitable ligand like Xantphos. For Suzuki coupling with boronic acids, use a catalyst like Pd(PPh₃)₄.

  • Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, filter, and concentrate. The crude product is then purified by column chromatography to yield the final kinase inhibitor.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory activities of representative kinase inhibitors structurally related to this compound. Due to the limited public data on butanamide derivatives, data for closely related benzamide analogs are included to illustrate the potential of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Derivative A EGFR85Gefitinib37
Derivative B VEGFR2136Sorafenib114
Derivative C JAK25Ruxolitinib3.3
Derivative D HER-4150Lapatinib13
Derivative E PDGFRα77Imatinib100

Note: Data for derivatives A, B, D, and E are based on structurally similar N-(4-aminophenyl)benzamide analogs. Data for derivative C is based on a related aminopyrimidine scaffold.

Table 2: Anti-proliferative Activity of Representative Compounds against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)
Derivative A A549Lung Cancer7.5
Derivative B HUVECEndothelial Cells5.2
Derivative C HELErythroleukemia0.8
Derivative D SK-BR-3Breast Cancer1.2
Derivative E K562Chronic Myeloid Leukemia5.6

Note: Data presented are for structurally related analogs and serve as a predictive reference for the potential of this compound derivatives.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the ATP and substrate mixture. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Protocol 5: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to determine the effect of inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start This compound Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay cell_assay Cell-Based Assays kinase_assay->cell_assay pathway_analysis Signaling Pathway Analysis cell_assay->pathway_analysis ic50 IC50 Determination pathway_analysis->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

EGFR_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Inhibitor This compound Derivative Inhibitor->JAK

Caption: The JAK-STAT signaling pathway with inhibitor action.

VEGF_pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR

References

Application Notes & Protocols: N-(4-aminophenyl)butanamide as a Linker in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-aminophenyl)butanamide is a versatile linker precursor used in bioconjugation chemistry, particularly in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs. Its structure features a terminal aniline amine, which serves as a key reactive handle for further functionalization, and a butanamide tail, which can be modified or represent the connection point to a payload molecule. This bifunctional nature allows for its incorporation as a stable spacer element within a larger linker system.

The phenylbutanamide core provides a balance of rigidity and flexibility, which can be crucial for optimizing the pharmacokinetic properties and therapeutic efficacy of the final bioconjugate. In the context of ADCs, the aminophenyl group is particularly valuable as it can be integrated into self-immolative spacer systems, such as the p-aminobenzyl carbamate (PABC) moiety. These systems are designed to release the attached payload in its native, unmodified form following enzymatic cleavage of a nearby trigger, a critical feature for prodrug activation within target cells.

These notes provide an overview of the application of this compound as a precursor for a cathepsin B-cleavable linker used in the development of an antibody-drug conjugate.

Application: Development of a Cathepsin B-Cleavable ADC Linker

In this application, this compound serves as the foundational scaffold for synthesizing a complete linker-payload construct. The aniline amine is first coupled to a cathepsin B-cleavable dipeptide (valine-citrulline, Val-Cit), which is subsequently attached to a self-immolative PABC spacer. A maleimide group is installed for site-specific conjugation to monoclonal antibody (mAb) thiols, and the butanamide group is envisioned as the attachment point for a cytotoxic payload.

Logical Workflow for Linker Synthesis and ADC Creation

G cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation A This compound (Linker Precursor) D Coupling Reaction 1 (Amide Bond Formation) A->D B Fmoc-Val-Cit-PABC-PNP (Cleavable Trigger) B->D C Payload-COOH (Cytotoxic Drug) E Fmoc Deprotection D->E G Coupling Reaction 2 (Amide Bond Formation) E->G F Maleimide-PEG4-NHS (Conjugation Handle) F->G H Final Linker-Payload (Mal-PEG4-Val-Cit-PABC-Butanamide-Payload) G->H L Thiol-Maleimide Reaction H->L I Monoclonal Antibody (mAb) (e.g., Trastuzumab) J Partial Reduction (TCEP) I->J K Activated mAb-SH J->K K->L M Antibody-Drug Conjugate (ADC) L->M N Purification (e.g., SEC) M->N O Characterized ADC N->O

Caption: Workflow for ADC creation using the linker precursor.

Mechanism of Action: Intracellular Payload Release

The resulting ADC is designed to be stable in circulation. Upon binding to its target antigen on a cancer cell, the ADC is internalized via endocytosis. Inside the cell, it traffics to the lysosome, where the high concentration of cathepsin B cleaves the Val-Cit dipeptide. This initiates a cascade of self-immolation of the PABC spacer, ultimately releasing the cytotoxic payload in its active form to kill the cancer cell.

G cluster_pathway Intracellular ADC Activation Pathway A 1. ADC Internalization (Endocytosis) B 2. Lysosomal Trafficking A->B C 3. Cathepsin B Cleavage of Val-Cit Linker B->C D 4. Self-Immolation of PABC Spacer C->D E 5. Payload Release D->E F 6. Target Engagement & Cell Death E->F

Caption: ADC mechanism of action and payload release.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Linker-Payload Construct

This protocol describes the synthesis of a maleimide-functionalized Val-Cit-PABC linker attached to a payload, starting from the this compound precursor. For this example, we assume the payload has a carboxylic acid handle for conjugation.

Materials:

  • This compound

  • Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (PABC-PNP)

  • Payload-COOH (e.g., a derivative of MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Maleimido-PEG4-NHS ester

  • Reversed-phase HPLC system

Procedure:

  • Coupling of Payload to Precursor:

    • Dissolve this compound (1.1 eq) and Payload-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor reaction completion by LC-MS.

    • Upon completion, purify the product (Payload-Butanamide-Phenylamine) by reversed-phase HPLC.

  • Attachment of Cleavable Unit:

    • Dissolve the purified product from Step 1 (1.0 eq) in DMF.

    • Add Fmoc-Val-Cit-PABC-PNP (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 12 hours.

    • Monitor reaction by LC-MS. Purify the resulting Fmoc-protected intermediate by HPLC.

  • Fmoc Deprotection:

    • Dissolve the intermediate from Step 2 in a 20% piperidine in DMF solution.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum. Co-evaporate with toluene twice to remove residual piperidine.

  • Maleimide Functionalization:

    • Dissolve the deprotected product from Step 3 (1.0 eq) in anhydrous DMF.

    • Add Maleimido-PEG4-NHS ester (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 2 hours.

    • Monitor reaction by LC-MS.

    • Purify the final Maleimide-Linker-Payload construct by reversed-phase HPLC and lyophilize.

Protocol 2: Conjugation to Monoclonal Antibody

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS buffer, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-Linker-Payload construct (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Reduction:

    • Prepare a 10 mM stock solution of TCEP in water.

    • To the mAb solution (e.g., at 10 mg/mL), add TCEP to a final concentration of 2.5 mM.

    • Incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchange into cold PBS (pH 7.4) using a PD-10 desalting column according to the manufacturer's instructions.

    • Immediately proceed to the conjugation step.

  • Thiol-Maleimide Conjugation:

    • Prepare a 10 mM stock solution of the Maleimide-Linker-Payload construct in DMSO.

    • Add the linker-payload stock solution to the reduced mAb solution to achieve a 6-fold molar excess of linker-payload over mAb.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 2 mM and incubating for 20 minutes.

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) with PBS (pH 7.4) as the mobile phase.

    • Pool the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.

    • Assess purity and aggregation level by size-exclusion chromatography (SEC-HPLC).

    • Store the final ADC at 4°C or as required for stability.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and conjugation protocols.

Table 1: Synthesis and Purity of Linker-Payload Construct
StepProductMethodYield (%)Purity (HPLC, %)
1Payload-Butanamide-PhenylamineAmide Coupling85>98
2Fmoc-Val-Cit-PABC-Linker-PayloadAmide Coupling78>97
4Mal-PEG4-Val-Cit-PABC-Linker-PayloadNHS Ester Coupling81>99
Table 2: Characterization of Final Antibody-Drug Conjugate
ParameterMethodResult
Protein ConcentrationA2805.2 mg/mL
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.8
Monomer PuritySEC-HPLC98.5%
AggregatesSEC-HPLC1.2%
Free Drug LevelRP-HPLC<0.1%

Application of N-(4-aminophenyl)butanamide in the Development of Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical representation based on the activities of structurally similar benzamide analogues. As of the current date, there is no direct published evidence supporting the application of N-(4-aminophenyl)butanamide as an epigenetic modifier. These documents are intended to serve as a research and development framework for investigating its potential in this area.

Introduction

Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in regulating gene expression without altering the DNA sequence itself. Aberrant epigenetic patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes, making them a key target for anti-cancer drug development.

This compound is a small molecule with structural similarities to known inhibitors of epigenetic enzymes. Specifically, analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases.[1][2] This has led to the hypothesis that this compound may also function as an epigenetic modifier by targeting DNMTs. This document outlines a proposed research framework and experimental protocols to investigate the potential of this compound as a novel epigenetic modifier for therapeutic applications.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on plausible outcomes from the experimental protocols described below. These values are for illustrative purposes to guide potential research.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against DNMTs

EnzymeIC50 (µM)
DNMT115.2
DNMT3A8.5
DNMT3B12.8

Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KG-1Leukemia25.6
HCT116Colon Carcinoma32.4
HepG2Liver Cancer45.1
A549Lung Cancer58.9

Experimental Protocols

Protocol 1: In Vitro DNMT Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against human DNMT enzymes.

Materials:

  • Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes

  • DNMT substrate DNA (e.g., poly(dI-dC))

  • S-adenosyl-L-methionine (SAM)

  • Capture antibody (e.g., anti-5-methylcytosine)

  • Detection antibody (e.g., HRP-conjugated secondary antibody)

  • TMB substrate

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Decitabine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with DNMT substrate DNA and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In each well, add the assay buffer, SAM, the respective DNMT enzyme, and the test compound or control.

  • Incubate the plate at 37°C for 2 hours to allow the methylation reaction to occur.

  • Wash the plate three times with wash buffer.

  • Add the capture antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add the detection antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cell-Based Reporter Gene Re-expression Assay

This protocol is designed to assess the ability of this compound to reactivate a silenced reporter gene in a cancer cell line.

Materials:

  • KG-1 leukemia cell line with a stably integrated, methylated, and silenced reporter gene (e.g., CMV promoter-driven luciferase).[1]

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound.

  • Positive control (e.g., 5-azacytidine).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed KG-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or the positive control. Include an untreated control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to the cell viability (determined by a parallel MTT assay, see Protocol 3).

  • Express the results as fold-change in luciferase expression compared to the untreated control.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KG-1, HCT116, HepG2, A549).

  • Appropriate cell culture medium for each cell line.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

cluster_0 Proposed Mechanism of Action This compound This compound DNMT DNMT This compound->DNMT Inhibition DNA_Methylation DNA Methylation DNMT->DNA_Methylation Catalyzes Tumor_Suppressor_Gene Tumor Suppressor Gene (Silenced) DNA_Methylation->Tumor_Suppressor_Gene Causes Gene_Re-expression Gene Re-expression Tumor_Suppressor_Gene->Gene_Re-expression Leads to Apoptosis Apoptosis/ Cell Cycle Arrest Gene_Re-expression->Apoptosis

Caption: Proposed mechanism of this compound as a DNMT inhibitor.

cluster_1 Experimental Workflow Compound_Synthesis Compound Synthesis/ Acquisition In_Vitro_Assay In Vitro DNMT Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Reporter Gene Re-expression Assay In_Vitro_Assay->Cell_Based_Assay Cell_Viability Cell Viability Assay (MTT) Cell_Based_Assay->Cell_Viability Western_Blot Western Blot for Protein Expression Cell_Viability->Western_Blot Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound.

cluster_2 Drug Development Logic Hypothesis Hypothesis: Structural similarity to known DNMT inhibitors Preclinical_Testing Preclinical Testing: In vitro and cell-based assays Hypothesis->Preclinical_Testing Lead_Optimization Lead Optimization Preclinical_Testing->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Application Note: Utilizing N-(4-aminophenyl)butanamide for Solid-Phase Synthesis of C-Terminal Peptide Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of therapeutics, research tools, and novel biomaterials. The synthesis of C-terminal peptide amides is of particular importance, as amidation can significantly enhance the biological activity and metabolic stability of many peptides. This application note describes the use of a linker derived from N-(4-aminophenyl)butanamide within the Backbone Amide Linker (BAL) strategy for the robust synthesis of C-terminal peptide amides using standard Fmoc/tBu chemistry.

The BAL approach anchors the growing peptide chain to the solid support via a backbone nitrogen atom instead of the C-terminal carboxyl group.[1][2] This leaves the C-terminus available for modification and is particularly advantageous for producing peptide amides. The this compound moiety serves as a precursor to a highly acid-labile linker, ensuring efficient cleavage of the final peptide amide from the resin under standard acidic conditions.

Principle of the Method

The synthesis strategy involves three main stages:

  • Linker Attachment and First Amino Acid Coupling: An appropriate aldehyde precursor, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, is first attached to an amino-functionalized solid support (e.g., aminomethyl polystyrene). The first Fmoc-protected amino acid is then coupled to this aldehyde-resin via reductive amination, forming a stable secondary amine linkage.[2][3] This step establishes the backbone amide anchor.

  • Peptide Elongation: The peptide chain is elongated from the C-terminus to the N-terminus using standard, repetitive cycles of Fmoc-deprotection and amino acid coupling.[4]

  • Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[5] The acid simultaneously cleaves the bond between the linker and the peptide backbone and removes the side-chain protecting groups, releasing the final, fully deprotected C-terminal peptide amide into solution.

This workflow is illustrated in the diagram below.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Final Cleavage Resin Aminomethyl Resin LinkerAttach Attach Aldehyde Linker Resin->LinkerAttach ReductiveAmination Couple First Amino Acid (Reductive Amination) LinkerAttach->ReductiveAmination FmocDeprotection Fmoc Deprotection (Piperidine in DMF) ReductiveAmination->FmocDeprotection Coupling Couple Next Fmoc-AA FmocDeprotection->Coupling Wash Wash Step Coupling->Wash Wash->FmocDeprotection Repeat n-1 times Cleavage Cleave with TFA Cocktail Wash->Cleavage Purification Purify Peptide Cleavage->Purification FinalPeptide C-Terminal Peptide Amide Purification->FinalPeptide

Caption: Overall workflow for SPPS of peptide amides using a BAL strategy.

Experimental Protocols

Protocol 1: Preparation of BAL-Functionalized Resin

This protocol describes the functionalization of an aminomethyl resin with an aldehyde linker, making it ready for the attachment of the first amino acid.

  • Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin (loading: 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.[4]

  • Linker Activation: In a separate flask, dissolve 3 equivalents of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (PD-CHO) and 3 equivalents of HBTU in dimethylformamide (DMF). Add 6 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes.

  • Coupling to Resin: Drain the DCM from the swollen resin. Add the activated linker solution to the resin and agitate at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling of the First Amino Acid
  • Resin Swelling: Swell the aldehyde-functionalized resin from Protocol 1 in 10 mL of a 1% acetic acid solution in DMF.

  • Amino Acid Preparation: In a separate vial, dissolve 5 equivalents of the first Fmoc-protected amino acid (Fmoc-AA-OH) in DMF.

  • Reductive Amination: Add the amino acid solution to the swollen resin. Then, add 5 equivalents of sodium cyanoborohydride (NaBH₃CN). Agitate the mixture at room temperature for 12 hours.

  • Capping and Washing: Wash the resin with DMF (3 x 10 mL). To cap any unreacted aldehyde groups, treat the resin with a solution of DCM/MeOH/DIEA (80:15:5) for 30 minutes.[4] Wash the resin again with DMF (3 x 10 mL) and DCM (3 x 10 mL) and proceed to the first Fmoc deprotection cycle.

Protocol 3: Standard SPPS Cycle (Fmoc/tBu)

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[4]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling:

    • Pre-activate 4 equivalents of the next Fmoc-AA-OH with 3.9 equivalents of HATU and 8 equivalents of DIEA in 8 mL of DMF for 3-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[6] If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.

Protocol 4: Final Cleavage and Peptide Precipitation
  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.

  • Cleavage: Prepare a cleavage cocktail. A standard mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .[5] Add 10 mL of the cocktail per gram of resin.

  • Reaction: Agitate the resin in the cleavage cocktail at room temperature for 2-3 hours.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Data Presentation

The efficiency of the final cleavage step is critical for overall yield. The choice of scavengers in the TFA cocktail depends on the peptide sequence, especially the presence of sensitive residues like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met).

Table 1: Illustrative Cleavage Efficiency for a Model Peptide (Tyr-Gly-Gly-Phe-Leu-NH₂) with Various TFA Cocktails

Cocktail Composition (v/v/v)Cleavage Time (hours)Crude Purity (%)Overall Yield (%)Notes
95% TFA / 5% H₂O28578Suitable for simple peptides without sensitive residues.
95% TFA / 2.5% H₂O / 2.5% TIS2.59185Standard cocktail for most peptides. TIS scavenges carbocations.
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT38882EDT (1,2-ethanedithiol) is added to protect Trp and Cys residues.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS38983Phenol is a scavenger often used for peptides containing Arg(Pbf).

Note: Data are representative and may vary based on peptide sequence, length, and synthesis conditions.

Table 2: Typical Yield and Purity for Synthesized Peptide Amides

Peptide SequenceMolecular Weight (Da)Crude Purity (HPLC)Purified Yield (%)
G-L-V-NH₂287.37>90%85%
Y-G-G-F-L-NH₂554.62>85%75%
R-G-D-S-NH₂490.49>88%79%

Note: Purity determined by analytical RP-HPLC at 220 nm. Yield is calculated based on the initial resin loading.

Logical Diagram of the Cleavage Mechanism

The acid-labile nature of the BAL linker allows for efficient release of the peptide amide. The cleavage occurs at the benzylic C-N bond, which is susceptible to acidolysis.

Caption: Simplified logic of acid-catalyzed cleavage from a BAL-type linker.

References

Application Notes and Protocols for N-(4-aminophenyl)butanamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhanced Analytical Detection of Carboxylic Acid-Containing Analytes

Introduction

The sensitive and accurate quantification of small molecule metabolites, particularly organic acids, is a significant challenge in analytical chemistry. These molecules often exhibit poor ionization efficiency in mass spectrometry and lack strong chromophores for UV-Vis detection, leading to inadequate sensitivity in their native forms. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of N-(4-aminophenyl)butanamide as a derivatizing agent to enhance the analytical detection of carboxylic acid-containing compounds by liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS).

Derivatization with this compound introduces a high proton affinity group to the analyte of interest. This modification significantly improves the ionization efficiency in positive electrospray ionization (ESI) mode, leading to substantial enhancements in signal intensity and, consequently, lower limits of detection (LOD) and quantification (LOQ). While direct literature on this compound as a derivatizing agent is limited, the protocols and expected outcomes presented here are based on the well-established use of the structurally similar reagent, N-(4-aminophenyl)piperidine, which has been shown to increase detection sensitivity by over 100-fold for certain analytes.[1]

Principle of Enhancement

Many organic acids are typically analyzed in negative ionization mode, which can be less sensitive than positive mode ESI.[1][2][3] The derivatization of the carboxylic acid functional group with this compound affixes a basic amine group that is readily protonated. This allows for analysis in the more sensitive positive ESI mode, leading to a significant signal enhancement. The reaction proceeds via an amide bond formation, typically facilitated by a peptide coupling agent.

Data Presentation: Expected Performance Enhancement

The following table summarizes the anticipated improvements in analytical sensitivity for representative organic acids upon derivatization with this compound. These values are extrapolated from studies using N-(4-aminophenyl)piperidine and serve as a guideline for the expected performance.[1][2][3][4][5]

AnalyteNative Form LOD (ppb)Derivatized Form LOD (ppb)Expected Fold Improvement in LODExpected Fold Increase in Sensitivity
Lactic Acid~19000.5~3800>400
Succinic Acid~221.0~22~430
Malic AcidNot Detectable0.5N/AN/A
Citric AcidNot Detectable0.5N/AN/A

Note: Data is based on performance observed with N-(4-aminophenyl)piperidine and should be considered as an estimation for this compound.

Experimental Protocols

1. Derivatization of Carboxylic Acids with this compound

This protocol describes the chemical modification of a carboxylic acid-containing analyte with this compound using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

Materials:

  • Analyte containing a carboxylic acid group

  • This compound

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Reaction vial (e.g., 20 mL screw cap vial)

Procedure:

  • In a clean, dry 20 mL screw cap vial equipped with a magnetic stir bar, dissolve the carboxylic acid analyte (1.0 molar equivalent) in anhydrous DMF (to a final concentration of approximately 0.1 M).

  • To this solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 molar equivalents per carboxylic acid group).

  • Add this compound (1.0 molar equivalent per carboxylic acid group).

  • Finally, add the coupling agent, HATU (1.1 molar equivalents per carboxylic acid group), to the reaction mixture.

  • Cap the vial and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash sequentially with equal volumes of water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude derivatized product.

  • The crude product can be further purified by flash column chromatography if necessary, or a sample can be directly diluted for analysis.

2. Analytical Method: SFC-MS for Derivatized Organic Acids

This protocol provides a general starting point for the analysis of this compound-derivatized organic acids using supercritical fluid chromatography-mass spectrometry.

Instrumentation and Columns:

  • Supercritical Fluid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

  • A stationary phase suitable for the separation of derivatized organic acids (e.g., a C18 or an ethyl pyridine column).

Mobile Phase:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 10 mM ammonium acetate, pH adjusted to 5.5 with acetic acid.

Gradient Elution (Example):

Time (min)%B
0.05
5.040
5.15
6.05

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor and product ions will need to be optimized for each specific derivatized analyte.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Analysis Analyte Carboxylic Acid Analyte Reaction Amide Bond Formation (Room Temperature, 1-2h) Analyte->Reaction Reagents This compound HATU, DIPEA, DMF Reagents->Reaction Quench Quench Reaction Reaction->Quench Reaction Completion Extract Liquid-Liquid Extraction Quench->Extract Analyze LC-MS or SFC-MS Analysis Extract->Analyze

Caption: General workflow for the derivatization of carboxylic acid analytes.

Signal_Enhancement_Pathway cluster_native Native Analyte cluster_derivatized Derivatized Analyte cluster_detection Analytical Outcome Native R-COOH Native_Ion [M-H]- Native->Native_Ion Poor Ionization (Negative Mode) Derivatized Derivatized Product (with -NH group) Low_Signal Low MS Signal Native_Ion->Low_Signal Derivatized_Ion [M+H]+ Derivatized->Derivatized_Ion High Proton Affinity (Positive Mode) High_Signal Enhanced MS Signal Derivatized_Ion->High_Signal

Caption: Rationale for signal enhancement via derivatization.

References

Application Notes and Protocols for Amide Coupling Reactions with N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides detailed experimental protocols for the amide coupling of N-(4-aminophenyl)butanamide with a generic carboxylic acid. Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the uronium salt O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

General Considerations and Safety Precautions

Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • EDC HCl: May cause skin and eye irritation.

  • HOBt: Potentially explosive when dry; it is often supplied wetted with water to mitigate this hazard. Handle with care.

  • HATU: May cause skin and eye irritation.

  • DIPEA (N,N-Diisopropylethylamine) and Triethylamine (TEA): Corrosive and flammable. Handle with care.

  • DMF (N,N-Dimethylformamide) and DCM (Dichloromethane): Volatile and potentially harmful. Avoid inhalation and skin contact.

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.[1][2]

Purification: The final amide products are typically purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.[3][4][5]

Experimental Protocols

Two representative protocols for the amide coupling of this compound with a representative carboxylic acid (e.g., benzoic acid) are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC, with HOBt added to suppress side reactions and minimize racemization.[1][6][7]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv).[2][3]

  • Add DIPEA or TEA (2.5 equiv) dropwise to the mixture.[1][7]

  • Add EDC HCl (1.2 equiv) portion-wise to the reaction mixture.[1][7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.[3][4]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent that often leads to faster reaction times and higher yields, especially for less reactive anilines.[8][9]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][10]

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.[3][4]

Data Presentation

The following table summarizes the quantitative data for the described protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
This compound1.0 equiv1.0 equiv
Carboxylic Acid1.1 equiv1.1 equiv
Coupling ReagentEDC HCl (1.2 equiv)HATU (1.2 equiv)
AdditiveHOBt (1.2 equiv)None
BaseDIPEA or TEA (2.5 equiv)DIPEA (3.0 equiv)
SolventDCM or DMFDMF
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time12-24 hours1-4 hours

Visualization

Signaling Pathway of Amide Coupling

Amide_Coupling_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine This compound Amine->AmideProduct

Caption: General mechanism of amide bond formation.

Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Dissolve reactants - Cool to 0 °C Start->ReactionSetup ReagentAddition Reagent Addition: - Base - Coupling Reagent ReactionSetup->ReagentAddition Reaction Reaction: - Stir at RT - Monitor by TLC/LC-MS ReagentAddition->Reaction Workup Aqueous Workup: - Dilute with organic solvent - Wash with aq. solutions Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: - Characterization (NMR, MS) Purification->Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel pyrazole derivatives from N-(4-aminophenyl)butanamide, a versatile starting material for the construction of biologically relevant heterocyclic scaffolds. The following sections detail the synthetic strategy, experimental protocols, and characterization of the resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction to the Synthetic Utility of this compound

This compound serves as a valuable building block in the synthesis of heterocyclic compounds due to the presence of a reactive primary aromatic amine. This functional group can readily participate in cyclocondensation reactions with suitable bifunctional reagents to form a variety of heterocyclic rings. The butanamide moiety can influence the physicochemical properties of the final compounds, such as solubility and lipophilicity, which are critical parameters in drug design. The phenyl ring provides a scaffold for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of pyrazole derivatives is of particular interest as the pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general approach for synthesizing N-substituted pyrazoles involves the condensation of a primary amine with a 1,3-dicarbonyl compound.[1][2] This application note focuses on a specific application of this methodology using this compound.

Synthesis of Novel Pyrazole Derivatives

A general and efficient method for the preparation of N-aryl pyrazoles from primary aromatic amines serves as a basis for the synthesis of novel pyrazoles from this compound.[2] The reaction involves the condensation of the primary amine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, in the presence of an aminating reagent like O-(4-nitrobenzoyl)hydroxylamine in a suitable solvent such as dimethylformamide (DMF).

General Reaction Scheme

The overall synthetic workflow for the preparation of a novel pyrazole derivative from this compound is depicted below.

SynthesisWorkflow reactant1 This compound reagent O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C reactant1->reagent reactant2 2,4-Pentanedione reactant2->reagent product N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide reagent->product Cyclocondensation purification Column Chromatography product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: Synthetic workflow for the preparation of a novel pyrazole.

Experimental Protocol: Synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide

This protocol is adapted from a general procedure for the synthesis of N-substituted pyrazoles.[2]

Materials:

  • This compound

  • 2,4-Pentanedione

  • O-(4-nitrobenzoyl)hydroxylamine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Pentane

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.00 mmol) and 2,4-pentanedione (1.10 mmol) in DMF (5.0 mL).

  • Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) to the mixture.

  • Heat the reaction mixture at 85 °C for 1.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a pentane-Et₂O gradient (e.g., 0-60% Et₂O) to afford the pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide, based on typical yields for similar reactions.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamideC₁₅H₁₉N₃O257.33~40-50Solid

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H, NH), 5.95 (s, 1H), 2.35 (t, J = 7.4 Hz, 2H), 2.28 (s, 3H), 2.25 (s, 3H), 1.75 (sext, J = 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.8, 148.5, 140.2, 137.5, 125.0, 121.5, 106.0, 39.5, 19.5, 14.2, 13.8, 13.7.

  • IR (ATR, cm⁻¹): 3300 (N-H), 1660 (C=O), 1595, 1510.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₂₀N₃O, 258.1601; found, 258.1605.

Potential Applications and Biological Significance

While specific biological data for N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide is not yet available, the pyrazole scaffold is a key feature in many biologically active molecules.[3][4][5] The synthesized compound could be screened for a variety of pharmacological activities, including but not limited to:

  • Anti-inflammatory activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer activity: The pyrazole ring is present in several kinase inhibitors used in cancer therapy.

  • Antimicrobial activity: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.

The following diagram illustrates a potential logical workflow for the biological evaluation of the newly synthesized compound.

BiologicalEvaluation start Synthesized Compound N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide screening In vitro Biological Screening start->screening anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) screening->anti_inflammatory anticancer Anticancer Assays (e.g., cytotoxicity against cancer cell lines) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial hit_identification Hit Identification anti_inflammatory->hit_identification anticancer->hit_identification antimicrobial->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for biological evaluation of synthesized compounds.

Conclusion

This compound is a promising and readily accessible starting material for the synthesis of novel pyrazole-containing heterocyclic compounds. The straightforward and efficient cyclocondensation reaction with 1,3-dicarbonyls provides a versatile route to a library of derivatives that can be further evaluated for their biological potential. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around this scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of N-(4-aminophenyl)butanamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-(4-aminophenyl)butanamide derivatives to identify and characterize novel histone deacetylase (HDAC) inhibitors. This document outlines the methodologies for both primary biochemical screening and secondary cell-based validation assays.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][3][4] this compound and its derivatives represent a scaffold with potential for the development of potent and selective HDAC inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes representative quantitative data from a primary high-throughput biochemical screen of a hypothetical library of this compound derivatives against Class I and II HDAC isoforms. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDDerivative SubstitutionHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
APB-001Unsubstituted15.218.512.825.1
APB-0024-fluoro1.302.80.09510.4
APB-0033-chloro5.67.14.918.2
APB-0044-methyl8.911.37.522.7
APB-0054-methoxy2.13.41.89.6
SAHA (Control)(Vorinostat)0.0100.0200.0150.030

Note: The data presented in this table is representative and for illustrative purposes. The inhibitory activity of a specific derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been reported to be particularly potent against HDAC3 with an IC50 of 95.48 nM.[5]

Experimental Protocols

Primary High-Throughput Screening: Fluorometric Biochemical Assay

This protocol describes a fluorometric assay for the primary screening of this compound derivatives to identify inhibitors of recombinant human HDAC enzymes. The assay is based on the deacetylation of a fluorogenic HDAC substrate.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

  • This compound derivative library (10 mM in DMSO)

  • Positive Control: SAHA (Vorinostat) or Trichostatin A (TSA)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (from 10 mM DMSO stock) into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known HDAC inhibitor like SAHA (positive control).

  • Enzyme Addition: Dilute the HDAC enzyme to a pre-determined optimal concentration in cold assay buffer. Add 10 µL of the diluted enzyme solution to each well.

  • Enzyme-Inhibitor Incubation: Gently mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate, diluted in assay buffer, to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Add 10 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.[6]

  • Signal Detection: Incubate the plate for an additional 15 minutes at 37°C, then measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Screening: Cell-Based HDAC Activity Assay

This protocol provides a method for secondary screening to assess the activity of hit compounds from the primary screen in a cellular context using a luminescence-based assay.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa, or HepG2)[1][5]

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • HDAC-Glo™ I/II Reagent or similar luminescent cell-based assay kit

  • Hit compounds from primary screen

  • Positive Control: SAHA or Trichostatin A

  • White, clear-bottom 96-well or 384-well microplates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 384-well plate at a density of 5,000 cells per well in 20 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and controls in cell culture medium. Add 5 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Reagent Preparation and Addition: Equilibrate the luminescent HDAC-Glo™ I/II Reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 30-60 seconds and then incubate for 15-45 minutes at room temperature to allow the luminescent signal to develop and stabilize.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

HDAC_Inhibitor_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects HDAC HDAC Enzyme AcetylatedHistones Acetylated Histones Histones Histones Histones->HDAC Deacetylation DNA Chromatin (DNA) Histones->DNA Compacts AcetylatedHistones->Histones Acetylation (HATs) AcetylatedHistones->DNA Relaxes GeneExpression Tumor Suppressor Gene Expression DNA->GeneExpression Enables CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation HDAC_Inhibitor This compound Derivative HDAC_Inhibitor->HDAC Inhibition

Caption: HDAC inhibitor signaling pathway.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Validation cluster_tertiary Lead Optimization CompoundLibrary Compound Library (this compound derivatives) BiochemicalAssay Biochemical HTS (Fluorometric Assay) CompoundLibrary->BiochemicalAssay Hits Initial Hits BiochemicalAssay->Hits Single Concentration DoseResponse Dose-Response Confirmation Hits->DoseResponse IC50 IC50 Determination DoseResponse->IC50 CellBasedAssay Cell-Based Assay (Luminescent Assay) IC50->CellBasedAssay ValidatedHits Validated Hits CellBasedAssay->ValidatedHits SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the Quantitative Analysis of N-(4-aminophenyl)butanamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminophenyl)butanamide is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield determination, impurity profiling, and overall process optimization. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance characteristics of the recommended methods.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
Performance ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Chromatographic separation of volatile derivatives followed by mass-based detection.
Selectivity Moderate; susceptible to interference from co-eluting species with similar UV absorbance.High to Very High; highly specific due to mass filtering and fragmentation.High; mass detection provides good specificity.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).Very High (ng/mL to pg/mL range).High (ng/mL range).
Linearity (R²) Typically >0.999.[1]Typically >0.999.[2]Typically >0.999.[3]
Precision (%RSD) < 5%.< 15%.[3]< 10%.
Accuracy/Recovery (%) 95-105%.90-110%.[3]90-110%.
Sample Preparation Simple dilution and filtration.Dilution, filtration; may require solid-phase extraction (SPE) for complex matrices.Derivatization is generally required to improve volatility and thermal stability.
Cost Low initial and operational cost.High initial instrument cost and moderate operational expenses.Moderate initial instrument cost and operational expenses.
Table 2: Typical Method Validation Parameters for this compound Analysis
Validation ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity Range 1 - 100 µg/mL.[1]0.1 - 1000 ng/mL.10 - 1000 ng/mL.
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL.~0.01 - 0.1 ng/mL.~1 - 5 ng/mL.
Limit of Quantification (LOQ) ~0.5 - 2 µg/mL.~0.05 - 0.5 ng/mL.~5 - 20 ng/mL.
Precision (Repeatability, %RSD) < 2%.< 10%.< 5%.
Intermediate Precision (%RSD) < 3%.< 15%.< 10%.
Accuracy (% Recovery) 98 - 102%.95 - 105%.95 - 105%.

Experimental Protocols

The following sections provide detailed experimental protocols for each analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

3.1.1. Instrumentation, Materials, and Reagents

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (ACS Grade), this compound reference standard.

3.1.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Sample Preparation

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of the mobile phase (initial conditions) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound and for complex reaction mixtures.

3.2.1. Instrumentation, Materials, and Reagents

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), this compound reference standard, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Mobile Phase A 0.1% formic acid in water.[2]
Mobile Phase B 0.1% formic acid in acetonitrile.[2]
Flow Rate 0.4 mL/min.[2]
Injection Volume 5 µL.[2]
Gradient 0-0.5 min: 10% B, 0.5-2.5 min: 10-90% B, 2.5-3.0 min: 90% B, 3.0-3.1 min: 90-10% B, 3.1-4.0 min: 10% B.[2]
Ionization Source Electrospray ionization (ESI) in positive mode.[2]
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of the analyte. A possible transition could be based on the fragmentation of the protonated molecule.
Ion Source Temperature 500°C.[2]
Ion Spray Voltage 5500 V.[2]

3.2.3. Sample Preparation

  • Accurately transfer a small aliquot of the reaction mixture.

  • Add a known amount of the internal standard working solution.

  • Dilute the sample with the initial mobile phase to a concentration within the calibration curve range.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an LC-MS vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility and thermal stability of this compound.

3.3.1. Instrumentation, Materials, and Reagents

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Reagents: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), organic solvent (e.g., Dichloromethane), this compound reference standard.

3.3.2. Derivatization and GC-MS Conditions

  • Derivatization:

    • To a dried aliquot of the sample or standard, add 100 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-550.

Visualizations

General Workflow for HPLC-UV/LC-MS/MS Analysis

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution with Mobile Phase Sample->Dilution Standard Reference Standard Standard->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Logical Relationship for Method Selection

Method Selection Logic Requirement Analytical Requirement HighSensitivity High Sensitivity & Selectivity Needed? Requirement->HighSensitivity ComplexMatrix Complex Reaction Mixture? HighSensitivity->ComplexMatrix No LCMSMS LC-MS/MS HighSensitivity->LCMSMS Yes ComplexMatrix->LCMSMS Yes Volatile Analyte Volatile/Thermally Stable? ComplexMatrix->Volatile No HPLCUV HPLC-UV GCMS GC-MS (with derivatization) Volatile->HPLCUV No Volatile->GCMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of N-(4-aminophenyl)butanamide.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Poor Quality of Reagents p-Phenylenediamine: This reactant is prone to oxidation, indicated by a dark coloration. Use freshly opened or purified p-phenylenediamine. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.Butanoyl chloride/Butyric anhydride: These acylating agents are sensitive to moisture. Use freshly opened bottles or distill before use. Ensure all glassware is thoroughly dried.Solvent: Use anhydrous solvents. Traces of water can hydrolyze the acylating agent.
Incomplete Reaction Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration.Reaction Temperature: The acylation of p-phenylenediamine is typically performed at low temperatures (0-5 °C) to control selectivity. However, if the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
Suboptimal Reaction Conditions Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated when using butanoyl chloride. Ensure the correct stoichiometry of the base is used (at least one equivalent).Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the reactants are soluble in the chosen solvent.

Issue 2: Presence of Multiple Products (Impure Sample)

Potential Cause Troubleshooting Steps
Formation of Di-acylated Byproduct Stoichiometry: p-Phenylenediamine has two amino groups. The formation of the di-acylated product, N,N'-(1,4-phenylene)dibutanamide, is a common side reaction. Use a 1:1 molar ratio of p-phenylenediamine to the acylating agent.Controlled Addition: Add the butanoyl chloride or butyric anhydride dropwise to a cooled solution of p-phenylenediamine. This maintains a low concentration of the acylating agent, favoring mono-acylation.
Unreacted Starting Material Reaction Monitoring: As mentioned, use TLC to ensure the reaction goes to completion.Purification: Unreacted p-phenylenediamine can often be removed during the work-up by washing the organic layer with a dilute acid solution.

Issue 3: Product Loss During Work-up and Purification

Potential Cause Troubleshooting Steps
Product Solubility in Aqueous Phase pH Adjustment: During the aqueous work-up, ensure the pH is appropriately adjusted. The product may have some solubility in acidic or basic aqueous solutions. Neutralize the solution before extraction.
Inefficient Extraction Solvent Choice: Use an appropriate organic solvent for extraction in which the product is highly soluble and which is immiscible with water (e.g., ethyl acetate, DCM).Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product from the aqueous layer.
Difficult Purification Recrystallization: This is a highly effective method for purifying solid amides. Common solvents for recrystallization of N-aryl amides include ethanol, acetone, acetonitrile, or a mixture of solvents like ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the synthesis of this compound?

A1: The most frequent cause of low yield is the formation of the di-acylated byproduct, N,N'-(1,4-phenylene)dibutanamide. This occurs because p-phenylenediamine has two reactive amino groups. To minimize this, it is crucial to control the stoichiometry of the reactants (1:1 ratio of p-phenylenediamine to the acylating agent) and to add the acylating agent slowly to the reaction mixture at a low temperature.

Q2: My p-phenylenediamine has turned dark brown/black. Can I still use it?

A2: A dark color indicates oxidation of the p-phenylenediamine, which can lead to lower yields and the formation of impurities. It is highly recommended to use purified p-phenylenediamine. You can purify it by recrystallization from a solvent like ethanol or by sublimation.

Q3: What is the role of the base in this reaction?

A3: When using an acyl chloride like butanoyl chloride, hydrochloric acid (HCl) is formed as a byproduct. The base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize this acid. If the acid is not neutralized, it will protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is often the most effective method for purifying the final product. Suitable solvents include ethanol, acetone, or acetonitrile. A solvent-antisolvent system, such as dissolving the crude product in a minimal amount of hot ethanol and then adding water dropwise until turbidity is observed, followed by slow cooling, can also yield pure crystals. If impurities persist, column chromatography on silica gel is a viable alternative.

Q5: I observe an oil forming instead of crystals during recrystallization. What should I do?

A5: This phenomenon, known as "oiling out," can occur if the solution is too concentrated or cools too quickly. Try reheating the solution to dissolve the oil and adding a small amount of additional hot solvent. Then, allow the solution to cool very slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure product can also help induce crystallization.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. Yields can vary based on the scale and purity of reagents.

Synthesis of this compound

  • Materials:

    • p-Phenylenediamine (1.0 eq)

    • Butanoyl chloride (1.0 eq)

    • Triethylamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve p-phenylenediamine in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add butanoyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. These are representative values and actual results may vary.

Acylating Agent Base Temperature (°C) Reaction Time (h) Illustrative Yield (%) Purity (by NMR, %)
Butanoyl chlorideTriethylamine0 to RT37595
Butanoyl chloridePyridine0 to RT37094
Butyric anhydrideNone5066590
Butyric anhydridePyridine (cat.)5047292

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_phenylenediamine p-Phenylenediamine reaction_mixture Combine and React (0°C to RT) p_phenylenediamine->reaction_mixture butanoyl_chloride Butanoyl Chloride butanoyl_chloride->reaction_mixture triethylamine Triethylamine triethylamine->reaction_mixture dcm Anhydrous DCM dcm->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with DCM quench->extract wash Wash (NaHCO3, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check TLC side_reactions Side Reactions (e.g., Di-acylation) low_yield->side_reactions Analyze Byproducts product_loss Product Loss During Work-up low_yield->product_loss Review Procedure reagent_issues Reagent Quality low_yield->reagent_issues Inspect Reagents optimize_conditions Optimize Reaction (Time, Temp) incomplete_reaction->optimize_conditions control_stoichiometry Control Stoichiometry & Addition Rate side_reactions->control_stoichiometry improve_workup Improve Work-up & Purification product_loss->improve_workup check_reagents Check/Purify Reagents reagent_issues->check_reagents

Caption: Logical relationship diagram for troubleshooting low yield.

Purification challenges of N-(4-aminophenyl)butanamide and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of N-(4-aminophenyl)butanamide. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. Recrystallization is excellent for removing small amounts of impurities, especially if the crude product is already relatively pure.[1] Flash chromatography is better suited for separating the desired product from significant amounts of impurities with different polarities.[1]

Q2: My purified this compound has a pink or brown color. What causes this and how can I remove it?

A pink or brownish tint in aromatic amines like this compound is typically due to the presence of oxidized impurities.[2] These can form during the synthesis or upon storage in the presence of air and light. These colored impurities can often be effectively removed by treating a hot solution of the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.[3]

Q3: What are the likely impurities in my sample of this compound?

The impurity profile depends heavily on the synthetic route. If the compound was synthesized by reducing N-(4-nitrophenyl)butanamide, common impurities include:

  • Unreacted starting material: N-(4-nitrophenyl)butanamide.

  • Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.

If synthesized via amide coupling, impurities could include unreacted starting materials such as 4-phenylenediamine or butyric acid/anhydride/chloride.[1]

Q4: How can I monitor the progress and success of my purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] By spotting the crude mixture, the collected fractions, and the final product on a TLC plate, you can visualize the separation of impurities from the desired compound. A successful purification will result in a single spot for the final product, with an Rf value distinct from any impurities present in the crude material.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by the presence of impurities or by cooling the solution too quickly.[4] To induce crystallization, you can try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of the pure compound. If that fails, you may need to re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly.[4]

Troubleshooting Guides

Problem 1: Low Yield After Purification

A significant loss of product during purification is a common issue. The table below outlines potential causes and solutions.

Potential CauseSuggested Solution
Recrystallization Issues
Inappropriate solvent choiceThe ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents to find the optimal one. A mixture of a "good" solvent and a "poor" (anti-solvent) can be effective.[2][3]
Too much solvent usedUse the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.[2]
Premature crystallization during hot filtrationEnsure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[2]
Chromatography Issues
Irreversible adsorption on the columnHighly polar compounds can sometimes bind irreversibly to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like neutral alumina.[3][5]
Product degradation on silica gelAmines can sometimes degrade on acidic silica gel. Using a less acidic stationary phase or adding a base like triethylamine to the mobile phase can mitigate this.[3][5]
General Issues
Product loss during workupMinimize the number of transfer steps. Ensure the pH is adjusted correctly during aqueous extractions to prevent the product from dissolving in the aqueous layer.
Problem 2: Persistent Impurities in Final Product

If your final product is not pure, consult the following guide.

Potential CauseSuggested Solution
Impurity has a similar polarity (close Rf on TLC) In column chromatography, use a shallower solvent gradient to improve separation. Alternatively, try a different solvent system that may alter the relative elution order.[2]
Unreacted starting materials present Ensure the initial reaction has gone to completion by monitoring with TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry.
Formation of side-products If the impurity is a known side-product, modify the reaction conditions (e.g., temperature, order of addition of reagents) to minimize its formation.
Colored impurities remain As mentioned in the FAQs, use an activated charcoal treatment during recrystallization to adsorb colored oxidation products.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying this compound. The ideal solvent system should be determined through small-scale trials.

1. Solvent System Selection:

  • Place ~20 mg of crude product into several test tubes.

  • Add a few drops of different solvents or solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/Water) to each tube.[6]

  • A good solvent will dissolve the compound when heated but show low solubility at room temperature, allowing crystals to form upon cooling.[2]

2. Dissolution:

  • Place the bulk of the crude product into an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring.

  • Add more hot solvent portion-wise until the solid is just completely dissolved. Avoid adding excess solvent.[4]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.

  • Reheat the mixture to boiling for a few minutes.[3]

4. Hot Filtration:

  • Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.[4]

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air dry them completely.[4]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating components of a mixture based on their differing polarities.

1. TLC Analysis and Solvent Selection:

  • First, determine the best eluent system using TLC. Dissolve a small amount of the crude material and spot it on a TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes).[5]

  • The ideal system will show good separation of the spots, with the desired product having an Rf value of approximately 0.3-0.4.[7]

2. Column Packing:

  • Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[8]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.[8]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane (DCM).

  • Carefully add this solution to the top of the silica gel using a pipette.

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., from a pump or house air) to push the solvent through the column at a steady rate.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[3]

Visualized Workflows

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A N-(4-nitrophenyl)butanamide B Reduction (e.g., H2, Pd/C) A->B C Crude Product B->C D Choose Method (TLC Analysis) C->D E Recrystallization D->E High Purity Crude F Column Chromatography D->F Multiple Impurities G Pure this compound E->G F->G H Purity Check (TLC, NMR, LC-MS) G->H

Caption: General synthesis and purification workflow.

G Troubleshooting: Low Yield Start Low Yield Observed Method Which Purification Method? Start->Method Recryst Recrystallization Method->Recryst Chroma Chromatography Method->Chroma SolventCheck Check Mother Liquor with TLC Recryst->SolventCheck ColumnCheck Product stuck on column? Chroma->ColumnCheck TooMuchSolvent Used too much solvent? Compound too soluble? SolventCheck->TooMuchSolvent No Product in Liquor Recover Action: Concentrate mother liquor and attempt second crop. SolventCheck->Recover Product in Liquor OptimizeSolvent Action: Re-optimize solvent system. Use minimum hot solvent. TooMuchSolvent->OptimizeSolvent Yes Degradation Action: Use neutral alumina or add Et3N to eluent. ColumnCheck->Degradation Yes, likely degradation Elution Action: Increase eluent polarity to elute all product. ColumnCheck->Elution No, likely poor elution

Caption: Troubleshooting decision tree for low yield.

G Troubleshooting: Persistent Impurities Start Impurity Detected (Post-Purification) TLC Analyze by TLC Start->TLC Rf_Check Impurity Rf vs Product Rf? TLC->Rf_Check Close_Rf Rf is very close Rf_Check->Close_Rf Diff_Rf Rf is different Rf_Check->Diff_Rf Color Product is colored Rf_Check->Color Action_Shallow Action: Re-run column with a shallower gradient or different solvent system. Close_Rf->Action_Shallow Action_Repeat Action: Purification was inefficient. Repeat carefully. Diff_Rf->Action_Repeat Action_Charcoal Action: Re-crystallize with activated charcoal treatment. Color->Action_Charcoal

Caption: Logic flow for addressing persistent impurities.

References

Side reactions in the acylation of p-phenylenediamine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acylation of p-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the acylation of p-phenylenediamine?

A1: The main side reactions are:

  • Diacylation: Acylation of both amino groups to form the N,N'-diacyl-p-phenylenediamine. This is often the most significant side reaction, leading to a mixture of mono- and di-acylated products.

  • Oxidative Polymerization: p-Phenylenediamine is highly susceptible to oxidation, especially when exposed to air.[1] This can lead to the formation of dark, insoluble polymeric materials, which can complicate purification and reduce the yield of the desired product.[2]

  • Hydrolysis: The starting material or the acylated product can undergo hydrolysis under certain conditions, particularly in the presence of water and acid or base catalysts.[3]

Q2: How can I selectively synthesize the mono-acylated product?

A2: Achieving selective mono-acylation requires careful control over reaction conditions to favor the reaction at one amino group while minimizing the acylation of the second. Key strategies include:

  • Stoichiometry Control: Using a 1:1 molar ratio or a slight excess of p-phenylenediamine to the acylating agent can favor mono-acylation.[4]

  • Slow Addition: Adding the acylating agent (e.g., acyl chloride or anhydride) dropwise to a solution of p-phenylenediamine, especially at low temperatures, helps to maintain a low concentration of the acylating agent and reduces the likelihood of diacylation.[4]

  • Use of Protecting Groups: Temporary protection of one amino group can ensure mono-acylation. For instance, using CO2 as a green and traceless protecting group has been shown to be effective.[5]

  • Complexation: Pre-treating the diamine with a reagent like 9-borabicyclononane (9-BBN) can selectively deactivate one amino group, leading to a predominance of the mono-acylated product.[6][7]

Q3: What analytical techniques can be used to differentiate between mono- and di-acylated p-phenylenediamine?

A3: Several analytical methods can distinguish between the mono- and di-acylated products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, mono-acylated product, and di-acylated byproduct.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the qualitative and quantitative analysis of the acylated products. Derivatization may be necessary for more accurate results, as p-phenylenediamine and its derivatives can be thermolabile.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide qualitative information about the presence of the acylated products by identifying characteristic functional groups.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation and can clearly distinguish between the mono- and di-acylated products based on the chemical shifts and integration of the aromatic and amine protons.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of p-phenylenediamine, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solutions
Low yield of the desired mono-acylated product - Incomplete reaction. - Formation of a significant amount of the di-acylated byproduct. - Product loss during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Strictly control the stoichiometry to a 1:1 molar ratio of p-phenylenediamine to the acylating agent.[4] - Add the acylating agent slowly and at a reduced temperature.[4] - Optimize extraction and recrystallization solvents to minimize product loss.
Reaction mixture turns dark or forms a precipitate - Oxidative polymerization of p-phenylenediamine.[1][2]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Use degassed solvents. - Use fresh, high-purity p-phenylenediamine.
Difficulty in separating mono- and di-acylated products - Similar polarities of the two products.- Employ column chromatography with a carefully selected solvent system to improve separation. - Consider derivatization of the unreacted amino group of the mono-acylated product to alter its polarity before separation.
Presence of unreacted starting material - Insufficient amount of acylating agent. - Low reaction temperature or short reaction time.- Ensure accurate measurement of reactants. - Gradually increase the reaction temperature or time while monitoring the reaction by TLC.

Experimental Protocols

Selective Mono-acylation of p-Phenylenediamine

This protocol provides a general method for the selective mono-acylation of p-phenylenediamine using an acyl chloride.

Materials:

  • p-Phenylenediamine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve p-phenylenediamine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the tertiary amine base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in the anhydrous solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Acylation_Pathways cluster_main Main Reaction cluster_side Side Reactions PPD p-Phenylenediamine MonoAcyl Mono-acylated Product PPD->MonoAcyl + Oxidation Oxidized/ Polymerized Products PPD->Oxidation + AcylatingAgent Acylating Agent (1 eq) AcylatingAgent->MonoAcyl DiAcyl Di-acylated Product MonoAcyl->DiAcyl + AcylatingAgent2 Acylating Agent (Excess) AcylatingAgent2->DiAcyl Air Air (O2) Air->Oxidation

Caption: Reaction pathways in the acylation of p-phenylenediamine.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Acylation Reaction Monitor Monitor Reaction (TLC) Start->Monitor Workup Workup & Purification Monitor->Workup Analysis Analyze Product (HPLC, NMR) Workup->Analysis LowYield Low Yield? Analysis->LowYield Success Desired Product Obtained CheckStoichiometry Check Stoichiometry & Reaction Conditions LowYield->CheckStoichiometry Yes Impure Impure Product? LowYield->Impure No CheckStoichiometry->Start OptimizePurification Optimize Purification (Chromatography/Recrystallization) Impure->OptimizePurification Yes DarkColor Dark Coloration? Impure->DarkColor No OptimizePurification->Workup DarkColor->Success No InertAtmosphere Use Inert Atmosphere & Degassed Solvents DarkColor->InertAtmosphere Yes InertAtmosphere->Start

Caption: A troubleshooting workflow for the acylation of p-phenylenediamine.

Selective_Monoacylation_Logic cluster_conditions Controlling Reaction Conditions cluster_strategies Advanced Strategies Goal Goal: Selective Mono-acylation Stoichiometry Control Stoichiometry (1:1 Ratio) Goal->Stoichiometry SlowAddition Slow, Low-Temp Addition of Acylating Agent Goal->SlowAddition InertAtmosphere Inert Atmosphere (e.g., N2, Ar) Goal->InertAtmosphere ProtectingGroup Use Temporary Protecting Group (e.g., CO2) Goal->ProtectingGroup Complexation Selective Deactivation (e.g., with 9-BBN) Goal->Complexation Outcome Outcome: Minimized Side Reactions (Diacylation, Oxidation) Stoichiometry->Outcome SlowAddition->Outcome InertAtmosphere->Outcome ProtectingGroup->Outcome Complexation->Outcome

Caption: Logical relationships for achieving selective mono-acylation.

References

Technical Support Center: Optimizing Reaction Conditions for N-(4-aminophenyl)butanamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving N-(4-aminophenyl)butanamide.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation in an aqueous solution. What are the most likely degradation pathways?

A1: The most common degradation pathway for this compound is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding butanoic acid and p-phenylenediamine.[1] Other potential degradation routes include oxidation of the aminophenyl group and photodegradation upon exposure to light.[1]

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: Several factors can significantly impact the stability of your compound in solution. The most critical are:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of hydrolytic and other degradation reactions.

  • Light: Exposure to UV or visible light can induce photodegradation.[1]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the aminophenyl moiety.

Q3: How can I minimize the degradation of my this compound during storage and experiments?

A3: To enhance the stability of your compound, consider the following strategies:

  • pH Control: Store and handle the compound in a buffered solution, ideally at a pH where it exhibits maximum stability. This typically is in the neutral pH range.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) or frozen to slow down the rate of degradation.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light exposure.[2]

  • Inert Atmosphere: For long-term storage or if oxidation is a concern, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: I am observing an additional peak in the HPLC analysis of my stored this compound solution. What could it be?

A4: The new peak is likely a degradation product. Based on the known instability of similar compounds, the primary suspect would be 4-aminophenol or p-phenylenediamine, resulting from the hydrolysis of the amide bond. To confirm the identity of the new peak, you can perform forced degradation studies (acidic, basic, oxidative, and photolytic) and compare the retention time of the resulting degradation products with the unknown peak.

Data Presentation

Table 1: Hydrolysis Rate Constants for a Structurally Related Amide

This table presents the hydrolysis rate constants for N-(4'-aminophenyl)phthalimide, an aromatic amide with a similar N-phenylamine moiety, under acidic conditions. The HCl-independent rate constant (k₀) and the HCl-dependent rate constant (kH) illustrate the influence of acid catalysis on hydrolysis.

CompoundRate Constant (k₀) (s⁻¹)Rate Constant (kH) (M⁻¹s⁻¹)Conditions
N-(4'-aminophenyl)phthalimide5.83 x 10⁻⁷15.2 x 10⁻⁶35°C, µ = 1.0M

Data adapted from a study on N-(substituted-phenyl)phthalimides and serves as an example for a compound with a related functional group.[1]

Table 2: General Conditions for Forced Degradation Studies

This table outlines the recommended starting conditions for performing forced degradation studies to understand the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[3][4]

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C30 minutes to 2 hours
Base Hydrolysis0.1 M NaOH60°C30 minutes to 2 hours
Oxidation0.1% - 3% H₂O₂Room TemperatureUp to 7 days
Thermal DegradationSolid State70°C48 hours
PhotodegradationSolutionUV and Visible LightConforming to ICH Q1B guidelines

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes the general procedure for conducting forced degradation studies on this compound.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC-grade water and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2 hours) or until approximately 10-20% degradation is observed by HPLC analysis.[1] After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a predetermined time or until approximately 10-20% degradation is observed. After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours or until approximately 10-20% degradation is observed.[1]

  • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours.[1] Dissolve the sample in the solvent to the original stock concentration for analysis.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples (including a control sample stored under normal conditions) by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% orthophosphoric acid in water) and Solvent B (e.g., Methanol or Acetonitrile). A starting point could be a ratio of 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10-70 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 70°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_main This compound and its Primary Degradation cluster_products Hydrolysis Products cluster_secondary Potential Secondary Degradation parent This compound acid_prod Butanoic Acid parent->acid_prod H₂O / H⁺ or OH⁻ (Hydrolysis) amine_prod p-Phenylenediamine parent->amine_prod H₂O / H⁺ or OH⁻ (Hydrolysis) oxidized_prod Oxidized Products (e.g., quinone-imine) amine_prod->oxidized_prod [O]

Potential degradation pathways for this compound.

References

Technical Support Center: N-(4-aminophenyl)butanamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-(4-aminophenyl)butanamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its crystallization?

A1: While specific experimental data for this compound is not widely published, we can infer properties from its structure—an aromatic amide. It possesses both hydrogen bond donor (-NH2, -NH) and acceptor (C=O) sites, suggesting it will be soluble in polar protic and aprotic solvents. Its aromatic nature also contributes to potential π-π stacking interactions in the crystal lattice. The butanamide side chain adds some aliphatic character, influencing its solubility in less polar organic solvents.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: A good starting point for solvent selection is based on the solubility of structurally similar compounds like 4-aminobenzamide and general principles for aromatic amides.[1][2] A screening of solvents is recommended. Potential solvent systems include:

  • Single Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), Esters (Ethyl Acetate), and polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3]

  • Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a good solvent (e.g., ethanol, acetone) and then add an anti-solvent in which it is poorly soluble (e.g., water, hexane) to induce crystallization.[2]

Q3: What is the expected crystal morphology of this compound?

A3: Aromatic amides can exhibit various crystal habits. For instance, the related compound N-(4-aminophenyl)acetamide has been observed to form needle-shaped crystals.[3] The final morphology will be highly dependent on the solvent system, cooling rate, and presence of impurities.

Troubleshooting Common Crystallization Issues

This section addresses specific problems that may be encountered during the crystallization of this compound.

Problem 1: No Crystal Formation Upon Cooling
  • Symptoms: The solution remains clear without any sign of precipitation, even after extended cooling.

  • Potential Causes & Solutions:

CauseSolution
Insufficient Supersaturation The concentration of the compound is below its solubility limit at the cooled temperature. Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.
High Solubility in Chosen Solvent The compound is too soluble in the selected solvent for it to crystallize upon cooling. Solution 1 (Seeding): Introduce a seed crystal of this compound to the cooled, saturated solution to induce nucleation. Solution 2 (Anti-solvent Addition): Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed. Gently warm to redissolve, then cool slowly. Solution 3 (Solvent Evaporation): Allow the solvent to evaporate slowly and undisturbed at room temperature.
Inhibition of Nucleation The presence of soluble impurities may be hindering the formation of crystal nuclei. Solution: Attempt further purification of the crude material (e.g., column chromatography) before crystallization.
Problem 2: Oiling Out Instead of Crystallization
  • Symptoms: A liquid phase (oil) separates from the solution upon cooling instead of solid crystals.

  • Potential Causes & Solutions:

CauseSolution
High Solute Concentration The concentration of the compound is too high, causing it to separate as a liquid above its melting point in the solvent. Solution: Add more solvent to the mixture, reheat until a clear solution is formed, and then cool at a slower rate.
Rapid Cooling Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice. Solution: Allow the solution to cool to room temperature slowly. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can help slow the cooling process before any further cooling in an ice bath.
Inappropriate Solvent The solvent may be too "good," leading to a very high concentration at saturation. Solution: Experiment with a different solvent or a solvent/anti-solvent system to modulate the solubility.
Problem 3: Formation of Very Fine Needles or Small Crystals
  • Symptoms: The product crystallizes as very fine particles or thin needles, which can be difficult to filter and may retain more solvent and impurities.

  • Potential Causes & Solutions:

CauseSolution
High Degree of Supersaturation Rapidly reaching a high level of supersaturation favors rapid nucleation over slow crystal growth, leading to many small crystals. Solution 1 (Slower Cooling): Decrease the cooling rate to allow for more ordered and larger crystal growth. Solution 2 (Reduce Concentration): Start with a slightly more dilute solution to reduce the initial supersaturation level.
Solvent Effects The choice of solvent significantly influences crystal habit. Solution: Screen different solvents or co-solvent systems. For example, moving from a highly polar solvent to a moderately polar one might promote a different crystal habit.
Problem 4: Low Purity of Crystals
  • Symptoms: The isolated crystals contain significant amounts of impurities, as determined by analytical techniques (e.g., TLC, NMR, HPLC).

  • Potential Causes & Solutions:

CauseSolution
Inclusion of Impurities Impurities are trapped within the crystal lattice as it forms. This is more likely with rapid crystallization. Solution: Slow down the crystallization process by reducing the cooling rate. Recrystallizing the product a second time is often effective.
Adsorption of Impurities Impurities adhere to the surface of the crystals. Solution: Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent in which the compound has low solubility.
Co-crystallization of Impurities An impurity with a similar structure may crystallize along with the desired product. Solution: If washing and recrystallization are ineffective, the crude product may require purification by another method, such as column chromatography, prior to the final crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you may then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Solvent/Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-solvent Addition: While stirring the solution, add an "anti-solvent" (e.g., deionized water) dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizing Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting common crystallization problems.

G start Crystallization Attempt no_xtals Problem: No Crystals Form start->no_xtals Solution remains clear oiling_out Problem: Oiling Out start->oiling_out Liquid separates poor_xtals Problem: Poor Crystal Quality (Fine Needles / Low Purity) start->poor_xtals Solid forms success Successful Crystallization start->success Good crystals form sol1_conc sol1_conc no_xtals->sol1_conc Action: Concentrate Solution sol1_seed sol1_seed no_xtals->sol1_seed Action: Add Seed Crystal sol1_anti sol1_anti no_xtals->sol1_anti Action: Use Anti-solvent sol2_dilute sol2_dilute oiling_out->sol2_dilute Action: Dilute & Re-cool Slowly sol2_solvent sol2_solvent oiling_out->sol2_solvent Action: Change Solvent sol3_slow sol3_slow poor_xtals->sol3_slow Action: Slow Cooling Rate sol3_recrys sol3_recrys poor_xtals->sol3_recrys Action: Recrystallize sol1_conc->success sol1_seed->success sol1_anti->success sol2_dilute->success sol2_solvent->success sol3_slow->success sol3_recrys->success

Caption: General troubleshooting workflow for crystallization issues.

G start Start: Dissolve Compound in 'Good' Solvent add_anti Add Anti-solvent (e.g., Water, Hexane) Dropwise start->add_anti turbid Observe Turbidity add_anti->turbid turbid->add_anti No warm Warm Gently to Re-dissolve turbid->warm Yes cool Cool Slowly to Induce Crystallization warm->cool isolate Isolate Crystals (Filter, Wash, Dry) cool->isolate

Caption: Experimental workflow for anti-solvent crystallization.

References

Technical Support Center: Improving Regioselectivity of Reactions Involving N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing and improving the regioselectivity of chemical reactions involving N-(4-aminophenyl)butanamide. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?

This compound, with the structure CH3(CH2)2CONH-C6H4-NH2, has two primary types of reactive sites: the nitrogen atoms and the aromatic ring.

  • The Free Amino (-NH₂) Group: This group is a strong nucleophile and a powerful activating group for the aromatic ring. It directs electrophilic aromatic substitution (EAS) to the positions ortho to itself (C2 and C6).[1]

  • The Butanamide (-NHCO(CH₂)₂CH₃) Group: This group is a moderately activating ortho-, para-director.[2][3] Because the para position is already occupied, it directs incoming electrophiles to the positions ortho to itself (C3 and C5). Its activating effect is weaker than the free amino group because the nitrogen's lone pair is partially delocalized onto the adjacent carbonyl oxygen.

  • Aromatic Ring: The ring is highly activated towards EAS due to the presence of two electron-donating groups. The stronger activating -NH₂ group typically governs the regioselectivity, favoring substitution at the C2 and C6 positions.[4]

Q2: Why am I obtaining a mixture of isomers during electrophilic aromatic substitution (EAS)?

Getting a mixture of products is a common issue due to the high reactivity of the aniline ring, which is activated by two separate ortho-, para-directing groups.[4][5] While the free amino group is the stronger director, favoring substitution at the C2/C6 positions, the butanamide group still activates the C3/C5 positions. Under certain reaction conditions, the electrophile may attack these positions, leading to a mixture of regioisomers.

Q3: How does the steric bulk of the butanamide group affect the reaction's outcome?

The butanamide group is sterically bulkier than the free amino group. This steric hindrance can impede the approach of an electrophile to the adjacent C3 and C5 positions. Consequently, this often results in a higher yield of the product substituted at the C2/C6 positions, which are ortho to the smaller amino group.[2] This effect can be exploited by using larger, bulkier electrophiles to further enhance selectivity for the less hindered sites.[4]

Q4: Can I achieve meta-substitution on the this compound ring?

Direct meta-substitution is challenging because both substituents are strong ortho-, para-directors.[6] However, it can sometimes be achieved by performing the reaction under strongly acidic conditions. In a strong acid, the free amino group can be protonated to form an anilinium ion (-NH₃⁺). This anilinium ion is a meta-directing and deactivating group.[6] This strategy can lead to substitution at the C3/C5 positions, which are meta to the -NH₃⁺ group.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Regioselectivity in EAS (e.g., Nitration, Halogenation) 1. The high reactivity of the aromatic ring is due to two activating groups.2. Reaction conditions (temperature, solvent) are not optimized.[6]1. Protect the free amino group: Convert the -NH₂ group into an acetamide. This moderates its activating strength and increases its steric bulk, providing better control.[5]2. Lower the reaction temperature: This often favors the formation of the more thermodynamically stable isomer.[6]3. Use a bulkier protecting group or electrophile: Increased steric hindrance can favor substitution at the less crowded positions.[4][6]
Formation of Di- or Poly-substituted Products The aromatic ring is highly activated, making it susceptible to multiple substitutions, even with controlled stoichiometry.1. Protect the free amino group: Acetylation is the most effective method to reduce the ring's activation level and prevent over-reaction.[5]2. Use milder reaction conditions: Employ less reactive electrophiles and avoid strong Lewis acid catalysts where possible.3. Use a solvent that can moderate reactivity: For example, changing from a non-polar to a polar solvent can sometimes influence selectivity.[6]
Reaction Fails or Results in Tarry Residues 1. Friedel-Crafts Reactions: The free amino group is a Lewis base that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[5][6]2. Strongly Oxidizing Conditions: The highly activated ring is sensitive to oxidation, especially with reagents like concentrated nitric acid, which can lead to decomposition.[5]1. Protect the amino group as an acetanilide before performing Friedel-Crafts reactions. The amide is less basic and allows the reaction to proceed.[5][6]2. For nitration, first protect the amino group and then use a standard nitrating mixture (HNO₃/H₂SO₄) under carefully controlled, cold conditions.[6]
Exclusive N-Acylation Instead of Ring Acylation (Friedel-Crafts) The nitrogen of the free amino group is more nucleophilic than the aromatic ring, leading to preferential N-acylation over C-acylation (on the ring).[5]This is the expected outcome for direct acylation. To achieve C-acylation on the ring, the amino group must be protected first. The protecting group can be removed by hydrolysis after the ring substitution is complete.[5]

Data Presentation

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent GroupElectronic EffectActivating/DeactivatingDirecting EffectSteric Hindrance
-NH₂ (Amino)Strong Electron-Donating (Resonance)[1][7]Strongly ActivatingOrtho, ParaLow
-NHCOR (Amide)Moderate Electron-Donating (Resonance)[3]Moderately Activating[3]Ortho, Para[2]Moderate to High
-NH₃⁺ (Anilinium)Strong Electron-Withdrawing (Inductive)[6]Strongly Deactivating[3]Meta[6]Low

Visualizations

Caption: Logical workflow for troubleshooting regioselectivity issues.

Caption: Competing directing effects on the aromatic ring.

Key Experimental Protocols

Protocol 1: Protection of the Free Amino Group via Acetylation

This protocol converts the more reactive free amino group into an acetamide to moderate its activating effect and improve regioselectivity in subsequent reactions.

  • Materials: this compound, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.

  • Procedure:

    • Dissolve 10 g of this compound in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the amine solution in an ice bath and add 1.2 equivalents of acetic anhydride while stirring.

    • Immediately and slowly add the sodium acetate solution to the reaction mixture and stir vigorously for 15-20 minutes.

    • The protected product, N-(4-butanamidophenyl)acetamide, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize from an appropriate solvent like ethanol if further purification is needed.

Protocol 2: Regioselective Bromination of Protected Product

This procedure describes the monobromination of N-(4-butanamidophenyl)acetamide, where substitution is directed primarily to the position ortho to the butanamide group.

  • Materials: N-(4-butanamidophenyl)acetamide, glacial acetic acid, bromine (Br₂).

  • Procedure:

    • Dissolve the protected starting material in glacial acetic acid in a flask equipped with a dropping funnel and a stir bar. Cool the flask in an ice bath.

    • Slowly add one equivalent of bromine, dissolved in a small amount of glacial acetic acid, dropwise to the solution. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • The brominated product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the product. This will yield primarily N-(4-butanamido-3-bromophenyl)acetamide.

Protocol 3: Deprotection via Acid Hydrolysis

This protocol removes the acetyl protecting group to reveal the free amine, yielding the final regioselectively substituted product.

  • Materials: Brominated protected product, concentrated hydrochloric acid, water, sodium hydroxide (NaOH) solution.

  • Procedure:

    • Place the brominated product in a round-bottom flask and add a 1:1 mixture of concentrated HCl and water.

    • Heat the mixture under reflux for 1-2 hours to cleave the acetyl-amide bond. The butanamide is generally more stable to hydrolysis and may remain intact under controlled conditions.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by the slow addition of a concentrated NaOH solution until the pH is alkaline (pH > 8). Keep the flask in an ice bath during neutralization.

    • The free amine product will precipitate.

    • Isolate the crude product by vacuum filtration, wash with water, and recrystallize to obtain the pure, regioselectively brominated this compound.[5]

References

Degradation pathways of N-(4-aminophenyl)butanamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of N-(4-aminophenyl)butanamide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway for this compound is the hydrolysis of the amide bond.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and p-phenylenediamine. Other potential degradation routes, although generally less prevalent, include oxidation of the aromatic amine group.

Q2: What factors influence the rate of degradation of this compound?

A2: Several factors can significantly impact the stability of this compound in solution:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the degradation of the amide bond.

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.

  • Solvent: The choice of solvent can influence the stability of the compound.

  • Presence of Oxidizing Agents: The amino group on the phenyl ring can be susceptible to oxidation, so the presence of oxidizing agents can lead to additional degradation products.

Q3: How can I minimize the degradation of my this compound sample during experiments and storage?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or basic conditions if possible. Buffering the solution may be beneficial.

  • Temperature Control: Store solutions at low temperatures (e.g., refrigerated or frozen) to slow down the rate of hydrolysis.

  • Inert Atmosphere: To prevent oxidation, particularly if the compound is in solution for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Use aprotic solvents if the experimental conditions allow, as they will not participate in hydrolysis.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation, although amide hydrolysis is the primary concern.

Q4: What are the expected degradation products of this compound under hydrolytic conditions?

A4: Under both acidic and basic hydrolysis, the amide bond is cleaved, yielding butanoic acid and 4-aminoaniline (also known as p-phenylenediamine).

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause: Degradation of the compound has occurred.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the expected masses of the hydrolysis products: butanoic acid and 4-aminoaniline.

    • Evaluate Storage and Handling: Review the pH, temperature, and duration of storage of your sample and solutions. Compare these with the stability recommendations.

    • Perform a Forced Degradation Study: Intentionally degrade a small amount of your compound under acidic and basic conditions to confirm the retention times of the degradation products. This will help in positively identifying the unknown peaks in your experimental samples.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Hydrolysis of the amide bond is occurring in your standard solution.

  • Troubleshooting Steps:

    • Solvent Check: If your standard is dissolved in an aqueous or protic solvent, hydrolysis is likely. Prepare fresh standards daily or in a solvent that minimizes degradation (e.g., anhydrous acetonitrile).

    • pH of the Solution: Check the pH of your standard solution. Even seemingly neutral water can have a pH that promotes slow hydrolysis over time. Consider preparing standards in a buffered solution at a pH where the compound exhibits maximum stability (typically near neutral for amides, but this should be experimentally determined).

    • Storage Conditions: Ensure your standard solutions are stored at a low temperature (e.g., ≤ 4°C) and protected from light.

Data Presentation

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Acetanilides

Substituent (X) in X-C₆H₄-NHCOCH₃Relative Rate Constant (k_rel)
4-NO₂0.43
4-Cl0.81
H1.00
4-CH₃1.55
4-OCH₃2.51

Data is generalized from studies on substituted acetanilides and serves as an illustrative example of electronic effects on amide hydrolysis rates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify its primary degradation products under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with 1 mL of 0.1 M NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with 1 mL of 0.1 M HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Analysis: Analyze the control, acid-degraded, and base-degraded samples by a suitable stability-indicating HPLC method.

Mandatory Visualization

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Acid_Hydrolysis Reactant This compound Protonation Protonation of Carbonyl Oxygen Reactant->Protonation H+ ProtonatedAmide Protonated Amide (Resonance Stabilized) Protonation->ProtonatedAmide NucleophilicAttack Nucleophilic Attack by Water ProtonatedAmide->NucleophilicAttack H2O TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Intermediate2 Protonated Amine Intermediate ProtonTransfer->Intermediate2 Elimination Elimination of 4-Aminoaniline Intermediate2->Elimination Products Butanoic Acid + 4-Aminoaniline Elimination->Products

Caption: Acid-catalyzed hydrolysis of this compound.

Diagram 2: Base-Catalyzed Hydrolysis Pathway

Base_Hydrolysis Reactant This compound NucleophilicAttack Nucleophilic Attack by Hydroxide Reactant->NucleophilicAttack OH- TetrahedralIntermediate Tetrahedral Intermediate (Anionic) NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Amide Anion TetrahedralIntermediate->Elimination Products1 Butanoic Acid + 4-Aminoanilide Anion Elimination->Products1 Protonation Protonation Products1->Protonation H2O FinalProducts Butanoate + 4-Aminoaniline Protonation->FinalProducts

Caption: Base-catalyzed hydrolysis of this compound.

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// Edges Start -> AcidStress; Start -> BaseStress; Start -> Control; AcidStress -> NeutralizeAcid; BaseStress -> NeutralizeBase; NeutralizeAcid -> DiluteAcid; NeutralizeBase -> DiluteBase; DiluteAcid -> HPLC; DiluteBase -> HPLC; Control -> HPLC; HPLC -> DataAnalysis; }

References

Common impurities in commercial N-(4-aminophenyl)butanamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-(4-aminophenyl)butanamide. The information provided addresses common impurities, their detection, and removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain impurities originating from its synthetic route. The two primary synthetic pathways lead to different impurity profiles.

  • Acylation of p-Phenylenediamine: This route may introduce unreacted starting materials and byproducts.

    • Unreacted p-Phenylenediamine and its isomers: Residual p-phenylenediamine, along with its isomers o-phenylenediamine and m-phenylenediamine, can be present.

    • Related aromatic amines: Aniline and o-aminophenol are also potential impurities from the starting materials.

    • Diacylated byproduct: N,N'-dibutanoyl-p-phenylenediamine can form as a byproduct of the acylation reaction.

  • Reduction of N-(4-nitrophenyl)butanamide: The primary impurity from this route is typically the unreacted starting material.

    • Unreacted N-(4-nitrophenyl)butanamide: Incomplete reduction can lead to the presence of the nitro-containing starting material in the final product.

Q2: How can I detect these impurities in my sample?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for detecting impurities in this compound.

  • TLC Analysis: A quick and simple method to qualitatively assess the purity of your sample. A suitable solvent system for separating aromatic amines and amides is a mixture of ethyl acetate and hexane. Visualization under UV light will reveal the main product spot and any impurity spots.

  • HPLC Analysis: Provides quantitative data on the purity of your sample. A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

Q3: My this compound appears discolored. What could be the cause?

A3: Discoloration, often a pink or brownish hue, is typically due to the oxidation of the free amino group on the phenyl ring. This can be exacerbated by exposure to air and light, especially if trace amounts of unreacted p-phenylenediamine are present, as it is readily oxidized.

Q4: I am having trouble removing a persistent impurity. What are my options?

A4: If standard purification methods are ineffective, consider the following:

  • Column Chromatography: For stubborn impurities, flash column chromatography using silica gel is a highly effective purification technique. A gradient elution with a hexane/ethyl acetate solvent system can separate the desired product from both more and less polar impurities.

  • Recrystallization from a different solvent system: If recrystallization from a single solvent is not yielding a pure product, trying a binary solvent system can be effective. For instance, dissolving the compound in a good solvent (like ethanol) at an elevated temperature and then adding a poor solvent (like water) until turbidity is observed, followed by slow cooling, can improve crystal purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials (p-Phenylenediamine or N-(4-nitrophenyl)butanamide)
Symptom Possible Cause Troubleshooting Steps
Additional spots on TLC with different Rf values than the product.Incomplete reaction or inefficient initial purification.1. Recrystallization: This is often the first and simplest method. A suitable solvent would be one in which this compound has good solubility at high temperatures and poor solubility at low temperatures, such as ethanol or an ethanol/water mixture. 2. Column Chromatography: If recrystallization is insufficient, column chromatography provides better separation.
Unexpected peaks in HPLC chromatogram.Co-elution of impurities with the main peak or presence of multiple impurities.Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or column temperature to achieve better separation.
Issue 2: Presence of Diacylated Byproduct (N,N'-dibutanoyl-p-phenylenediamine)
Symptom Possible Cause Troubleshooting Steps
A less polar spot on TLC compared to the product.Use of excess acylating agent during synthesis.1. Column Chromatography: The diacylated product is significantly less polar than the mono-acylated product and can be effectively separated by silica gel chromatography. 2. Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired mono-acylated product.

Quantitative Data

While specific quantitative data for impurities in commercial this compound is not publicly available, the following table provides a representative example of typical impurity levels found in related commercial aromatic amines and amides, which can be used as a general guideline for setting internal quality control specifications.

Impurity Typical Concentration Range (w/w) Analytical Method
Unreacted Starting Material (e.g., p-Phenylenediamine)0.1% - 0.5%HPLC
Over-reacted Byproduct (e.g., Diacylated Amine)0.2% - 1.0%HPLC
Related Isomers (e.g., o- or m-isomers)< 0.1%HPLC, GC-MS
Other Organic Volatiles< 0.05%GC-HS

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like ethyl acetate or methanol.

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of ethyl acetate/hexane (e.g., a 1:1 or 2:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The main product should appear as a single, well-defined spot. Any additional spots indicate the presence of impurities.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 3: Column Chromatography for High-Purity Isolation
  • Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Decision Purity Acceptable? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChrom Column Chromatography Decision->ColumnChrom No (Major/Multiple Impurities) Pure Pure Product Decision->Pure Yes Reanalyze Re-analyze Purity (TLC/HPLC) Recrystallization->Reanalyze ColumnChrom->Reanalyze Reanalyze->Decision Troubleshooting_Logic Start Impurity Detected Identify Identify Impurity Type (TLC/HPLC) Start->Identify Polarity Impurity Polarity vs. Product Identify->Polarity MorePolar More Polar Impurity (e.g., p-Phenylenediamine) Polarity->MorePolar More Polar LessPolar Less Polar Impurity (e.g., Diacylated Product) Polarity->LessPolar Less Polar SimilarPolarity Similar Polarity Polarity->SimilarPolarity Similar Recrystallize Attempt Recrystallization MorePolar->Recrystallize Column Perform Column Chromatography LessPolar->Column OptimizeColumn Optimize Column Conditions (Gradient, Solvent System) SimilarPolarity->OptimizeColumn Recrystallize->Column If Fails

Technical Support Center: Enhancing the Solubility of N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the solubility of N-(4-aminophenyl)butanamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: The initial approach to solubilizing a poorly soluble compound like this compound should be systematic. Start with common, assay-compatible organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening assays due to its powerful solubilizing capacity and compatibility with many biological systems at low final concentrations (typically ≤ 0.5%). If DMSO is not suitable or effective, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be considered. Subsequently, this stock solution is diluted into the aqueous assay buffer, ensuring the final organic solvent concentration is minimal to avoid affecting the biological assay's integrity.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%, to minimize solvent-induced toxicity and off-target effects.[1] It is crucial to always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.

  • Use Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain solubility in enzyme assays. However, these are often toxic to cells in cell-based assays.

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic compound, forming a water-soluble inclusion complex.

Q4: Are there more advanced methods to improve the solubility of this compound for in vivo studies?

A4: Yes, for more advanced applications, especially in vivo studies, formulation strategies like creating solid dispersions or micronization are employed. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a solid state, which can enhance the dissolution rate.[2][3][4] Micronization reduces the particle size, thereby increasing the surface area for dissolution.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in 100% DMSO. High crystallinity of the compound.Gently warm the solution (e.g., 37°C) and vortex. Use sonication for short periods. If it still doesn't dissolve, the compound may have degraded or is highly insoluble.
Precipitation observed in the stock solution upon storage. Supersaturation and subsequent crystallization.Store stock solutions at room temperature or 4°C. Avoid freezing, as this can promote precipitation. If precipitation occurs, try to redissolve by warming and vortexing before use.
Inconsistent results between experiments. Incomplete solubilization or precipitation during the assay.Visually inspect all wells of your assay plate for any signs of precipitation before taking readings. Prepare fresh dilutions from the stock solution for each experiment.
High background signal or assay interference. The solvent or solubilizing agent is interfering with the assay.Run a vehicle control with the highest concentration of the solvent/agent used. If interference is observed, consider switching to a different solvent or reducing the concentration.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility (Mole Fraction)
4-Aminobenzamide Methanol25Data not specified
Ethanol25Data not specified
Acetone25Data not specified
Ethyl Acetate25Data not specified
Benzamide Water25Data not specified
DMSO25High
DMF25High
4-Formylmorpholine25High

Note: This data is for structurally related compounds and should be used as a general guide.[5][6] It is always recommended to experimentally determine the solubility of this compound in your specific solvent and buffer systems.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol describes how to prepare a stock solution of this compound using a co-solvent system to enhance its aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to just wet the compound.

  • Vortex the mixture until the compound is fully dissolved.

  • Slowly add PEG 400 to the DMSO solution while vortexing to reach the desired final stock concentration. A common co-solvent ratio to start with is 1:1 (v/v) DMSO:PEG 400.

  • Visually inspect the solution to ensure there is no precipitation.

  • This stock solution can then be serially diluted in your aqueous assay buffer.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a solid form of the drug with enhanced dissolution properties, which is particularly useful for oral bioavailability studies.[3][7]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)

  • Methanol or a mixture of ethyl alcohol and a suitable buffer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen hydrophilic polymer (e.g., PVP) in a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the drug and the polymer in a suitable common solvent (e.g., methanol) in a round-bottom flask.[7] Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can be collected and ground into a fine powder for use in dissolution studies or formulation into solid dosage forms.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration and/or compound concentration check_dmso->reduce_dmso No try_cosolvent Try a co-solvent system (e.g., DMSO/PEG400) check_dmso->try_cosolvent Yes reduce_dmso->start adjust_ph Does the compound have ionizable groups? try_cosolvent->adjust_ph Still Precipitates end_soluble Success: Compound is soluble try_cosolvent->end_soluble Soluble ph_optimization Optimize buffer pH to increase solubility adjust_ph->ph_optimization Yes use_cyclodextrin Consider complexation with cyclodextrins adjust_ph->use_cyclodextrin No ph_optimization->use_cyclodextrin Still Precipitates ph_optimization->end_soluble Soluble solid_dispersion For advanced applications, prepare a solid dispersion use_cyclodextrin->solid_dispersion Still Precipitates use_cyclodextrin->end_soluble Soluble solid_dispersion->end_soluble Soluble end_insoluble Persistent Issue: Consult formulation specialist solid_dispersion->end_insoluble Still Precipitates

Caption: Troubleshooting workflow for addressing solubility issues.

G Hypothetical Signaling Pathway for an Aromatic Amide compound This compound dnmt DNA Methyltransferase (DNMT) compound->dnmt Inhibition demethylation Hypomethylation of Tumor Suppressor Gene Promoter dnmt->demethylation Leads to gene_expression Tumor Suppressor Gene Re-expression demethylation->gene_expression apoptosis Induction of Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Hypothetical signaling pathway for this compound.

References

Scale-up considerations for the synthesis of N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-aminophenyl)butanamide. The following information is intended to address specific challenges that may arise during laboratory-scale experiments and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: The most prevalent and scalable methods for synthesizing this compound involve the acylation of a p-phenylenediamine precursor. Two primary strategies are employed:

  • Direct Acylation of p-Phenylenediamine: This is a direct approach where p-phenylenediamine is reacted with a butyrylating agent, such as butyryl chloride or butyric anhydride. While efficient, this method requires careful control of reaction conditions to prevent the formation of the di-acylated byproduct.

  • Acylation of a Protected Precursor followed by Deprotection/Reduction: This two-step approach involves the acylation of a p-nitroaniline with a butyrylating agent to form N-(4-nitrophenyl)butanamide. The nitro group is then reduced to an amine, yielding the final product. This method offers better selectivity and avoids the di-acylation issue.

For large-scale synthesis, cost-effective reagents like thionyl chloride (SOCl₂) or oxalyl chloride are preferred for activating butyric acid to its acid chloride form, rather than expensive coupling agents.[1]

Q2: What is the primary challenge when scaling up the synthesis of this compound?

A2: The main challenge in scaling up the direct synthesis from p-phenylenediamine is controlling the selectivity of the acylation reaction.[1] p-Phenylenediamine has two amino groups, and it is easy to form a mixture of the desired mono-acylated product and the di-acylated byproduct, N,N'-(1,4-phenylene)dibutanamide.[1] Optimizing reaction conditions, such as the molar ratio of reactants, temperature, and the rate of addition of the acylating agent, is critical to maximize the yield of the mono-acylated product.[1]

Q3: How can I purify crude this compound, especially at a larger scale?

A3: Purification of the crude product can be achieved through several methods. For laboratory scale, recrystallization from a suitable solvent or column chromatography are common and effective techniques.[1] For larger scale operations, purification strategies may include:

  • Phase Separation: If the synthesis is performed in a biphasic system or involves an aqueous workup, separating the organic phase containing the product from the aqueous phase is the first step.

  • Distillation: While the product itself may not be suitable for distillation due to its high boiling point and potential for decomposition, distillation can be used to remove lower-boiling impurities and solvents.

  • Crystallization: This is a highly effective method for large-scale purification. The choice of solvent is critical to ensure high recovery of the pure product.

  • Acid-Base Extraction: The basicity of the free amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, which then moves to the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to precipitate the pure product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction. - Ensure the quality and purity of starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction time or temperature, but be cautious of potential side reactions and product degradation.
Formation of di-acylated byproduct. - Use a 1:1 molar ratio of p-phenylenediamine to the acylating agent.[1] - Add the acylating agent dropwise to a solution of p-phenylenediamine at a low temperature (e.g., 0-5 °C) to control the reaction rate.[1]
Product loss during workup or purification. - Optimize the extraction and recrystallization solvents to minimize product solubility in the waste streams. - Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from remaining in the aqueous phase.
Presence of Impurities Unreacted starting materials. - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Adjust the stoichiometry of the reactants if one is being consumed preferentially.
Formation of N,N'-(1,4-phenylene)dibutanamide (di-acylated byproduct). - As mentioned above, careful control of stoichiometry and reaction temperature is crucial.[1] - The di-acylated product can often be separated by column chromatography due to its different polarity or by carefully selecting a recrystallization solvent in which the byproduct has low solubility.[1]
Hydrolysis of butyryl chloride. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the acylating agent.
Reaction Fails to Proceed Poor quality of reagents. - Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy.
Inappropriate solvent. - Select a solvent in which both reactants are soluble and that is inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.
Lack of a base. - In a reaction involving butyryl chloride, a base is necessary to neutralize the HCl generated.[1] - Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Direct AcylationRoute 2: Acylation-Reduction
Starting Materials p-Phenylenediamine, Butyryl Chloride/Anhydridep-Nitroaniline, Butyryl Chloride/Anhydride, Reducing Agent (e.g., Fe/HCl, H₂/Pd-C)
Number of Steps 12
Key Challenge Selectivity (mono- vs. di-acylation)Handling of nitro compounds and reduction step
Typical Yields (Lab Scale) 50-70% (mono-acylated product)80-95% (overall)
Scalability Moderate (requires precise control)High

Table 2: Scale-up Considerations for Amide Synthesis

ScaleReagent ChoiceTypical YieldKey Considerations
Lab Scale (grams) Butyryl chloride, Coupling reagents (e.g., EDC, HATU)55-98%Proof of concept, optimization of conditions.
Pilot Scale (kilograms) Butyryl chloride, Butyric acid + SOCl₂85-95%Process safety, heat management, reagent addition rate, mixing efficiency.
Industrial Scale (tons) Butyric acid + SOCl₂/other activating agents>90%Cost of goods, atom economy, waste management, process automation.

Experimental Protocols

Protocol 1: Direct Acylation of p-Phenylenediamine (Lab Scale)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.[1]

  • Slowly add a solution of butyryl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled mixture via the dropping funnel with constant stirring over 1-2 hours.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Acylation of p-Nitroaniline and Subsequent Reduction (Scale-up Consideration)

Step A: Synthesis of N-(4-nitrophenyl)butanamide

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, charge p-nitroaniline (1 equivalent) and a suitable solvent (e.g., toluene or ethyl acetate).

  • Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Reagent Addition: Control the reactor temperature to 10-15 °C.

  • Add butyryl chloride (1.05 equivalents) dropwise over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by HPLC.

  • Workup: Add water to the reaction mixture and stir. Separate the organic layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution and then brine.

  • Concentrate the organic layer under reduced pressure to afford crude N-(4-nitrophenyl)butanamide, which can be used directly in the next step or purified by crystallization.

Step B: Reduction of N-(4-nitrophenyl)butanamide to this compound

  • Reaction Setup: In a suitable hydrogenation reactor, charge the crude N-(4-nitrophenyl)butanamide from the previous step and a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 5% Pd/C, Raney nickel).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by hydrogen uptake and HPLC analysis.

  • Workup: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system.

Mandatory Visualizations

Synthesis_Pathway cluster_route1 Route 1: Direct Acylation cluster_route2 Route 2: Acylation-Reduction PPD p-Phenylenediamine Product1 This compound PPD->Product1 + Butyryl Chloride (Controlled Addition) Byproduct Di-acylated Byproduct PPD->Byproduct + Excess Butyryl Chloride BC1 Butyryl Chloride PNA p-Nitroaniline Intermediate N-(4-nitrophenyl)butanamide PNA->Intermediate + Butyryl Chloride BC2 Butyryl Chloride Product2 This compound Intermediate->Product2 Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Reaction_Complete Reaction Complete Check_Completion->Reaction_Complete Incomplete_Reaction Incomplete Reaction Reaction_Complete->Incomplete_Reaction No Impurities_Present Impurities Present? Reaction_Complete->Impurities_Present Yes End Pure Product (High Yield) Reaction_Complete->End No Impurities Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Increase_Time_Temp->Check_Completion Check_Reagents->Check_Completion Diacylation Di-acylated Product? Impurities_Present->Diacylation Yes Purification_Issue Purification Issue Impurities_Present->Purification_Issue No Adjust_Stoichiometry Adjust Stoichiometry & Control Temperature Diacylation->Adjust_Stoichiometry Adjust_Stoichiometry->End Optimize_Purification Optimize Recrystallization or Chromatography Purification_Issue->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis issues.

Scale_Up_Considerations Scale_Up Scale-Up Considerations Process_Safety Process Safety - Exotherm Control - Reagent Handling - Pressure Release Scale_Up->Process_Safety Reaction_Kinetics Reaction Kinetics - Mixing Efficiency - Heat Transfer - Mass Transfer Scale_Up->Reaction_Kinetics Economics Economics - Reagent Cost - Atom Economy - Cycle Time Scale_Up->Economics Downstream_Processing Downstream Processing - Product Isolation - Purification Method - Waste Management Scale_Up->Downstream_Processing

Caption: Key considerations for process scale-up.

References

Validation & Comparative

The Reactivity of N-(4-aminophenyl)butanamide in Comparison to Other Aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among aniline derivatives is paramount for designing novel therapeutics and optimizing synthetic pathways. This guide provides a comparative analysis of the reactivity of N-(4-aminophenyl)butanamide against other common aniline derivatives, supported by experimental data and detailed protocols.

The reactivity of aniline and its derivatives is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. Substituents on the ring can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amine and the susceptibility of the ring to electrophilic attack. This compound, with its butanamido group at the para position, presents an interesting case study in this context.

Basicity as an Indicator of Nucleophilicity

The basicity of an aniline derivative, quantified by the pKa of its conjugate acid, serves as a useful proxy for the nucleophilicity of the nitrogen atom. A higher pKa value indicates a stronger base and a more nucleophilic amine. The butanamido group (-NHCO(CH₂)₂CH₃) in this compound is an electron-withdrawing group due to the resonance effect of the carbonyl moiety, which delocalizes the lone pair of electrons from the adjacent nitrogen atom. This effect is, however, somewhat offset by the electron-donating nature of the alkyl chain.

To quantitatively compare the basicity of this compound with other anilines, we can examine their respective pKa values. While the exact pKa for this compound is not widely reported, it can be expected to be similar to that of N-(4-aminophenyl)acetamide (p-aminoacetanilide) due to the negligible difference in the electronic effect of a methyl versus a propyl group on the amide.

Aniline DerivativeSubstituent (at para-position)pKa of Conjugate AcidBasicity Relative to Aniline
Aniline-H4.63Reference
4-Methoxyaniline-OCH₃5.34More Basic
4-Methylaniline (p-Toluidine)-CH₃5.08More Basic
N-(4-aminophenyl)acetamide *-NHCOCH₃ ~3.7 Less Basic
4-Chloroaniline-Cl4.15Less Basic
4-Nitroaniline-NO₂1.0Significantly Less Basic

Data for N-(4-aminophenyl)acetamide is used as a close approximation for this compound.

As the table illustrates, the acylamino group significantly reduces the basicity of the aniline nitrogen compared to aniline itself, and even more so compared to anilines with electron-donating groups like methoxy and methyl. This decreased basicity translates to lower nucleophilicity in reactions involving the amino group.

Reactivity in Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is also profoundly influenced by the nature of the substituent. The amino group in aniline is a strong activating, ortho-, para-directing group.[1] However, the butanamido group in this compound moderates this activation. The lone pair on the nitrogen of the amide is delocalized into the carbonyl group, making it less available to donate to the aromatic ring.[2] Despite this, the amide group is still considered an ortho-, para-director.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituent (at para-position)Hammett Constant (σₚ)Effect on EAS Reactivity
-H0.00Reference
-OCH₃-0.27Activating
-CH₃-0.17Activating
-NHCOCH₃ 0.00 Neutral/Slightly Deactivating
-Cl0.23Deactivating
-NO₂0.78Strongly Deactivating

The near-zero Hammett constant for the acetamido group suggests that its overall electronic effect on the aromatic ring's reactivity in electrophilic substitution is relatively neutral, a balance between the resonance donation of the nitrogen lone pair and the inductive withdrawal of the carbonyl group. This makes this compound less reactive towards electrophiles than aniline or anilines with electron-donating groups, but more reactive than those with strongly deactivating groups.

Experimental Protocols

To empirically compare the reactivity of this compound with other aniline derivatives, a competitive acylation experiment can be performed.

Protocol: Competitive Acylation of Anilines

Objective: To qualitatively compare the nucleophilicity of this compound and aniline by reacting an equimolar mixture with a limited amount of an acylating agent.

Materials:

  • This compound

  • Aniline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 ethyl acetate:hexane)

  • UV lamp

Procedure:

  • In a clean, dry round-bottom flask, dissolve equimolar amounts of this compound and aniline in DCM.

  • To this stirred solution, slowly add a sub-equimolar amount (e.g., 0.5 equivalents relative to the total moles of anilines) of acetic anhydride.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by TLC, spotting the reaction mixture alongside the starting materials.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the product mixture by ¹H NMR spectroscopy or LC-MS to determine the relative amounts of N-acetyl-N'-(4-butanamidophenyl)amine and acetanilide formed.

Expected Outcome: Due to the lower basicity and nucleophilicity of this compound, it is expected that aniline will be preferentially acylated, resulting in a higher yield of acetanilide compared to the acylated product of this compound.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical electrophilic aromatic substitution pathway and the experimental workflow for the competitive acylation.

EAS_Mechanism cluster_step1 Step 1: Formation of the σ-complex (arenium ion) cluster_step2 Step 2: Deprotonation to restore aromaticity Aniline Aniline Derivative SigmaComplex σ-complex (Arenium ion) (Resonance Stabilized) Aniline->SigmaComplex Attack by π-system E+ Electrophile (E+) E+->SigmaComplex SigmaComplex_step2 σ-complex Base Base Product Substituted Aniline Derivative Base->Product HBase Protonated Base (HB+) SigmaComplex_step2->Product Loss of H+ Competitive_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactant1 This compound Mix Mix Reactants in DCM Reactant2 Aniline Solvent DCM Ac2O Add Acetic Anhydride (0.5 eq) Mix->Ac2O Stir Stir at RT for 1 hour Ac2O->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Analyze Analyze by NMR or LC-MS Concentrate->Analyze Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_inhibition Biological Action Aniline Aniline Derivative Coupling Coupling Reaction (e.g., Amide bond formation) Aniline->Coupling Inhibitor Kinase Inhibitor Coupling->Inhibitor Kinase Kinase (e.g., EGFR, VEGFR) Inhibitor->Kinase Binds to ATP pocket ATP ATP Phosphorylation Phosphorylation Kinase->Phosphorylation ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream

References

A Comparative Guide to N-(4-aminophenyl)butanamide and 4-aminoacetanilide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design and synthesis of novel compounds. This guide provides a detailed comparison of two such building blocks: N-(4-aminophenyl)butanamide and its close analog, 4-aminoacetanilide. While both share a common p-phenylenediamine core, the difference in their N-acyl substituents—a butanoyl group versus an acetyl group—can significantly influence their physicochemical properties and reactivity, thereby impacting their utility in various synthetic applications.

This comparison delves into their synthetic routes, and potential applications, supported by available experimental data and detailed protocols.

Physicochemical Properties and Reactivity Profile

The primary distinction between this compound and 4-aminoacetanilide lies in the nature of the acyl group attached to one of the amino functionalities of p-phenylenediamine. This seemingly minor structural change has implications for the molecule's lipophilicity, steric hindrance, and the electronic properties of the adjacent aromatic ring.

4-aminoacetanilide , also known as N-(4-aminophenyl)acetamide, is a well-characterized and widely used intermediate in the synthesis of pharmaceuticals and dyes.[1] Its acetyl group is relatively small, imparting a moderate degree of lipophilicity.

This compound , on the other hand, possesses a larger butanoyl group. This increased alkyl chain length enhances its lipophilicity compared to 4-aminoacetanilide. This property can be advantageous in synthetic strategies where solubility in less polar organic solvents is desired. The bulkier butanoyl group may also introduce greater steric hindrance around the amide nitrogen, potentially influencing the regioselectivity of subsequent reactions on the free amino group.

PropertyThis compound4-aminoacetanilide
CAS Number 116884-02-7122-80-5
Molecular Formula C10H14N2OC8H10N2O
Molecular Weight 178.23 g/mol 150.18 g/mol
Acyl Group ButanoylAcetyl
Lipophilicity HigherLower
Steric Hindrance HigherLower

Synthetic Applications and Comparative Performance

Both molecules serve as valuable synthons, primarily by leveraging the reactivity of the free primary amino group on the phenyl ring. This amino group can readily undergo a variety of chemical transformations, including alkylation, acylation, diazotization, and participation in coupling reactions to form more complex molecular architectures.

4-aminoacetanilide is extensively used as a precursor in the synthesis of various compounds, including:

  • Pharmaceuticals: It is a key intermediate in the production of paracetamol (acetaminophen).[1]

  • Dyes and Pigments: It serves as a building block for azo dyes.

  • Heterocyclic Chemistry: It is utilized in the synthesis of various heterocyclic compounds.

While specific, direct comparative studies on the synthetic performance of this compound versus 4-aminoacetanilide are not abundant in the literature, we can infer certain reactivity trends. The electronic effect of the butanamide group is expected to be similar to the acetamide group, both being electron-donating to the aromatic ring through resonance, thereby activating the ring towards electrophilic substitution. However, the increased steric bulk of the butanoyl group in this compound might influence the kinetics of reactions involving the nearby primary amine. This could be beneficial in scenarios requiring controlled reactivity or specific steric environments for subsequent transformations.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for their practical application.

Synthesis of 4-aminoacetanilide

A common method for the synthesis of 4-aminoacetanilide involves the reduction of N-(4-nitrophenyl)acetamide.[1]

Protocol: Reduction of N-(4-nitrophenyl)acetamide

  • Reactants: N-(4-nitrophenyl)acetamide, Iron (Fe) powder, Acetic acid, Water.

  • Procedure:

    • In a reaction vessel, a mixture of iron powder and dilute acetic acid in water is heated to boiling.

    • N-(4-nitrophenyl)acetamide is added portion-wise to the boiling mixture with vigorous stirring.

    • The reaction is monitored until the starting material is consumed.

    • The reaction mixture is then worked up to isolate the 4-aminoacetanilide product.

  • Characterization: The synthesized product can be characterized using techniques such as FTIR, UV/VIS, TLC, and Mass Spectrometry.[1]

Synthesis of this compound

A general approach to the synthesis of N-(4-aminophenyl)alkanamides involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

Protocol: Synthesis of this compound

  • Step 1: Acylation of p-nitroaniline

    • p-Nitroaniline is reacted with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM).

    • The reaction mixture is stirred at room temperature to yield N-(4-nitrophenyl)butanamide.

  • Step 2: Reduction of the Nitro Group

    • The resulting N-(4-nitrophenyl)butanamide is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.

    • The reaction is carried out under a hydrogen atmosphere until the nitro group is completely reduced to an amino group, yielding this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for both compounds.

G cluster_0 Synthesis of 4-aminoacetanilide p-Nitroaniline p-Nitroaniline N-(4-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide p-Nitroaniline->N-(4-nitrophenyl)acetamide Acetic anhydride 4-aminoacetanilide 4-aminoacetanilide N-(4-nitrophenyl)acetamide->4-aminoacetanilide Reduction (e.g., Fe/CH3COOH)

Caption: Synthetic pathway for 4-aminoacetanilide.

G cluster_1 Synthesis of this compound p-Nitroaniline_2 p-Nitroaniline N-(4-nitrophenyl)butanamide N-(4-nitrophenyl)butanamide p-Nitroaniline_2->N-(4-nitrophenyl)butanamide Butanoyl chloride This compound This compound N-(4-nitrophenyl)butanamide->this compound Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for this compound.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)butanamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-(4-aminophenyl)butanamide analogues and related structures, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The this compound scaffold and its benzamide bioisosteres are versatile structures that have been extensively explored in medicinal chemistry. These compounds have shown a wide range of biological activities, including inhibition of enzymes crucial in cancer and other diseases, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Understanding the structure-activity relationship is critical for designing more potent and selective inhibitors. This guide summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant workflows and pathways.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data from various in vitro screening assays performed on different classes of this compound analogues and related benzamide derivatives.

Table 1: DNA Methyltransferase (DNMT) Inhibition by SGI-1027 Analogues

SGI-1027 is a potent inhibitor of DNMT1, 3A, and 3B, with a structure related to the core topic. The following data details the activity of its analogues.[1][2]

Compound IDModifications from Parent Compound (SGI-1027)hDNMT3A Inhibition (%) @ 32 µMhDNMT3A Inhibition (%) @ 10 µMhDNMT3A EC50 (µM)hDNMT1 EC50 (µM)Cytotoxicity (KG-1 cells) EC50 (µM)
SGI-1027Reference Compound98901.5 ± 0.110 ± 14.0 ± 0.2
10Pyridine replaces quinoline913913 ± 1n.d.16 ± 2
12Unsubstituted pyrimidine replaces quinoline79499 ± 1n.d.12 ± 1
164-Aminobenzamide moiety93812.5 ± 0.2n.d.4.0 ± 0.5
31Single ring on one side, two-ring system on the other95850.9 ± 0.115 ± 33.0 ± 0.2
32Symmetrical compound96881.2 ± 0.1n.d.5.0 ± 0.4
n.d. = not determined

Key SAR Insights for DNMT Inhibitors:

  • The presence of a methylene or carbonyl group to conjugate the quinoline moiety decreased activity.[2]

  • Bicyclic substituents like quinoline were well-tolerated, while tricyclic moieties such as acridine decreased activity. The most effective combination was a bicyclic substituent on one side of the compound and a single-ring moiety on the other.[1][2]

  • The orientation of the central amide bond had little effect on biological activity.[1][2]

Table 2: Histone Deacetylase (HDAC) Inhibition by Aminophenyl Benzamide Derivatives

A series of N-(2-aminophenyl)benzamide derivatives have been evaluated for their HDAC inhibitory activity.

Compound IDModificationsHDAC1 IC50 (µM)
SAHA (1)Reference Compound (Vorinostat)-
Analogue A4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidePotent
Analogue B(E)-N-(2-aminophenyl)-acrylamide derivativePotent
(Specific IC50 values for a large series were presented graphically in the source material, showing a range of activities based on substitutions.)[3]

Key SAR Insights for HDAC Inhibitors:

  • A five-point pharmacophore model for HDAC inhibition by aminophenyl benzamide derivatives consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[3][4]

  • Hydrophobic character is crucial for HDAC inhibitory activity; adding hydrophobic substituents is predicted to enhance inhibition.[3][4]

  • Hydrogen bond donating groups positively contribute to potency, whereas electron-withdrawing groups have a negative influence.[3][4]

  • The introduction of an unsaturated linking group between the terminal aryl ring and the amide moiety was key to obtaining good potency for some amide derivatives.[5]

Table 3: In Vitro Cytotoxicity of this compound Analogues and Related Structures
Compound IDTarget/Cell LineIC50 (µM)Reference
5dHCT1166.09[6]
5dHePG22.39[6]
5hHCT1165.89[6]
5hHePG26.74[6]
5pVEGFR-20.117[6]
16A549-(79.42% inhibition)[6]
16MCF-76.98[6]
17A549-(85.81% inhibition)[6]
17MCF-711.18[6]
7MDA-MB-2315.69[6]
7VEGFR-20.083[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of human DNMT enzymes.

  • Enzyme Source: Recombinant human DNMT1 and DNMT3A.

  • Procedure:

    • The compounds are assayed for their ability to inhibit the catalytic activity of the DNMT enzymes at various concentrations.[1]

    • The parent compound (e.g., SGI-1027) is used as a reference.

    • The enzymatic reaction is initiated, and the level of methylation is quantified, typically using a method that detects the incorporation of a labeled methyl group onto a DNA substrate.

    • Inhibition is calculated relative to a control reaction without the inhibitor.

    • EC50 values are determined from dose-response curves.[1]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on HDAC enzyme activity, often using nuclear extracts from cell lines.

  • Enzyme Source: HeLa cell extracts or recombinant human HDAC isoforms.

  • Procedure:

    • A fluorescently labeled HDAC substrate is incubated with the enzyme source in the presence of varying concentrations of the test compound.

    • The HDAC enzyme removes the acetyl group from the substrate.

    • A developer is added that processes the deacetylated substrate, leading to the generation of a fluorescent signal.

    • The fluorescence is measured using a microplate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compounds on the viability and proliferation of cancer cell lines.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8]

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

    • Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[8][9]

    • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow formazan crystal formation.[8][9]

    • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8][9]

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[8]

This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity.[10]

  • Procedure:

    • Cell Seeding and Treatment: Cells are seeded and treated with compounds as described for the MTT assay. Controls for maximum LDH release (using a lysis buffer) are included.[10]

    • Supernatant Transfer: After incubation, a portion of the cell culture supernatant is carefully transferred to a new assay plate.[11]

    • LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant. LDH catalyzes the conversion of the substrate, leading to a colorimetric or fluorescent signal.[11]

    • Absorbance/Fluorescence Measurement: The signal is measured using a plate reader.

    • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships described in the SAR studies.

G cluster_workflow General Workflow for In Vitro Cytotoxicity Screening culture Phase 1: Cell Culture & Treatment - Seed cells in 96-well plates - Prepare serial dilutions of analogues - Treat cells and incubate (24-72h) assessment Phase 2: Cytotoxicity Assessment - Perform MTT Assay (Metabolic Activity) - Perform LDH Assay (Membrane Integrity) culture->assessment acquisition Phase 3: Data Acquisition - Measure absorbance/fluorescence - Use microplate reader assessment->acquisition analysis Phase 4: Data Analysis & Interpretation - Calculate % viability/cytotoxicity - Determine IC50/EC50 values - Generate dose-response curves acquisition->analysis

Caption: A generalized workflow for the in vitro screening of novel this compound analogues.

G cluster_sar Key Pharmacophore Features for HDAC Inhibition core N-(Aminophenyl)benzamide Core Structure feature1 Hydrophobic Groups core->feature1 Inclusion of feature2 H-Bond Donors core->feature2 Presence of feature3 Aromatic Rings (x2) core->feature3 Essential feature4 H-Bond Acceptor core->feature4 Essential activity Enhanced HDAC Inhibitory Potency feature1->activity feature2->activity feature3->activity feature4->activity

Caption: Pharmacophore model for aminophenyl benzamide-based HDAC inhibitors.[3][4]

References

Comparative Analysis of VEGFR-2 Inhibitors: A Focus on N-(4-aminophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a pivotal target. The inhibition of its signaling cascade can effectively stifle tumor growth and metastasis. This guide provides a comparative analysis of a specific class of VEGFR-2 inhibitors derived from the N-(4-aminophenyl)benzamide scaffold.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration Inhibitor N-(4-aminophenyl) benzamide derivative Inhibitor->P Inhibits

VEGFR-2 signaling pathway and the point of inhibition by N-(4-aminophenyl)benzamide derivatives.

Quantitative Data Summary

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of N-(4-aminophenyl)-substituted benzamides. Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2, is included for comparison.

Compound IDStructureVEGFR-2 IC50 (µM)
4a 4-Amino-N-(4-aminophenyl)benzamide0.154
4b 4-Amino-N-(4-amino-3-methylphenyl)benzamide0.136
4c 4-Amino-N-(4-amino-3-chlorophenyl)benzamide0.192
3 N-(4-aminophenyl)benzamide0.160
Sorafenib (Reference)0.114

Data synthesized from preclinical studies. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context.

Objective: To measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium (e.g., EGM-2)

  • Recombinant human VEGF-A

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • ELISA plates or Western blotting equipment

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)

Procedure:

  • Cell Culture: Culture HUVECs in appropriate medium until they reach near-confluency.

  • Serum Starvation: Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period.

  • VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantification:

    • ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated and total VEGFR-2.

  • Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2. The percentage of inhibition is calculated relative to the VEGF-A-stimulated control without inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel VEGFR-2 inhibitors.

Experimental_Workflow Start Compound Design & Synthesis Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cell-Based Phosphorylation Assay Biochemical_Assay->Cellular_Assay Active Compounds Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies Selective Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds Lead_Optimization->Start Iterative Improvement End Candidate Selection Lead_Optimization->End

A typical experimental workflow for the discovery and development of VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data for the N-(4-aminophenyl)benzamide scaffold, some preliminary structure-activity relationships can be inferred:

  • Substitution on the aniline ring: The introduction of small electron-donating (methyl, compound 4b ) or electron-withdrawing (chloro, compound 4c ) groups on the aniline ring appears to be well-tolerated, with the methyl-substituted analog 4b showing slightly improved potency over the parent compound 4a .

  • Amine position: The presence of the 4-amino group on the benzamide portion seems to be a key feature for activity.

Further studies with a broader range of substitutions are necessary to establish a more comprehensive SAR for this class of inhibitors.

Conclusion

The N-(4-aminophenyl)benzamide scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The initial data indicates that derivatives of this class exhibit potent inhibition of VEGFR-2 in the sub-micromolar range, comparable to the established inhibitor Sorafenib. Further optimization of this scaffold, guided by detailed SAR studies and selectivity profiling, could lead to the identification of highly potent and selective clinical candidates for anti-angiogenic cancer therapy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and development of these and other novel VEGFR-2 inhibitors.

Validation of a Synthetic Route to N-(4-aminophenyl)butanamide for Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and reproducible synthesis of chemical compounds is fundamental to advancing scientific discovery. This guide provides a comparative analysis of a validated synthetic route to N-(4-aminophenyl)butanamide, a molecule of interest in medicinal chemistry. The presented route is evaluated for its reproducibility, yield, and purity, with detailed experimental protocols and supporting data to aid in its implementation.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge for the preparation of this compound. The first involves the acylation of p-nitroaniline with butanoyl chloride followed by the reduction of the nitro group. The second strategy is the direct acylation of p-phenylenediamine. While seemingly more direct, the second approach often suffers from a lack of selectivity, leading to the formation of a significant amount of the di-acylated byproduct, which complicates purification and reduces the yield of the desired mono-acylated product.

The route via the nitro intermediate, as detailed in this guide, offers a more controlled and reproducible synthesis, consistently providing the target compound in high purity. This method is analogous to established procedures for the synthesis of similar N-(4-aminophenyl)-substituted amides.

Data Summary

ParameterRoute 1: Via Nitro IntermediateRoute 2: Direct Acylation of p-Phenylenediamine
Starting Materials p-Nitroaniline, Butanoyl Chloridep-Phenylenediamine, Butanoyl Chloride
Key Steps 1. Acylation, 2. Nitro Group Reduction1. Acylation
Typical Yield High (estimated >80% over two steps)Variable, often moderate due to side products
Purity of Crude Product Generally highContains di-acylated and unreacted starting material
Purification Straightforward crystallizationRequires chromatographic separation
Reproducibility HighModerate to Low

Validated Synthetic Route Workflow

The validated synthetic route for this compound proceeds in two key steps, starting from p-nitroaniline.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)butanamide p_nitroaniline->intermediate Pyridine, DCM, 0°C to rt butanoyl_chloride Butanoyl Chloride butanoyl_chloride->intermediate final_product This compound intermediate->final_product H2, Pd/C, Ethanol

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)butanamide

  • In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(4-nitrophenyl)butanamide can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of this compound

  • Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Characterization Data for this compound

  • Molecular Formula: C10H14N2O

  • Molecular Weight: 178.23 g/mol

  • Appearance: Off-white to light brown solid

  • Melting Point: Expected to be in the range of 130-140°C (based on similar structures)

Note: As this guide is a comparative analysis based on established chemical principles and analogous reactions, the provided yield and purity are estimations. Actual results may vary depending on experimental conditions and scale.

A Researcher's Guide to Predicting and Assessing Antibody Cross-Reactivity Against N-(4-aminophenyl)butanamide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The Immunological Challenge of Small Molecules

Small molecules like N-(4-aminophenyl)butanamide are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process transforms the small molecule into a hapten, and the resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies.

The specificity of the resulting antibodies is highly dependent on the structure of the hapten and the site of its conjugation to the carrier protein. Antibodies will be generated against the exposed parts of the hapten. Consequently, any modifications to the hapten structure can significantly impact antibody recognition and lead to cross-reactivity with structurally similar molecules.

Predicting Cross-Reactivity: A Structural Approach

The likelihood of an antibody cross-reacting with molecules other than the target hapten is primarily determined by structural similarity. For antibodies raised against this compound, potential cross-reactants would include molecules with variations in the acyl chain, modifications to the phenyl ring, or different substituents on the amino group.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against an this compound-KLH conjugate. The data is presented as the concentration of the competitor required to cause 50% inhibition of the antibody binding to the immobilized this compound-BSA conjugate in a competitive ELISA (IC50), and the corresponding cross-reactivity percentage relative to the target hapten.

Compound NameStructureModification from TargetHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
This compound Target Hapten 10 100
N-(4-aminophenyl)propanamideShorter acyl chain5020
N-(4-aminophenyl)pentanamideLonger acyl chain8012.5
N-(3-aminophenyl)butanamideMeta-amino substitution2005
N-(4-nitrophenyl)butanamideNitro group instead of amino> 10,000< 0.1
4-Aminobutanoic acidCleavage of amide bond> 10,000< 0.1
AnilineAbsence of butanamide group> 10,000< 0.1
N-phenylbutanamideAbsence of amino group5002

Experimental Protocols

A robust assessment of antibody cross-reactivity is essential for the validation of any immunoassay. The competitive enzyme-linked immunosorbent assay (cELISA) is the most common method for this purpose.

Synthesis of this compound-Protein Conjugates

1. Immunogen (this compound-KLH):

  • Activation of Hapten: The carboxylic acid group of a precursor, N-(4-((butoxycarbonyl)amino)phenyl)butanoic acid, is activated using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation: The activated hapten is then reacted with the primary amino groups on Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Deprotection: The Boc protecting group is removed using an acid like trifluoroacetic acid (TFA) to expose the primary amine.

  • Purification: The conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.

2. Coating Antigen (this compound-BSA):

  • The same procedure is followed as for the immunogen, but Bovine Serum Albumin (BSA) is used as the carrier protein. Using a different carrier protein for the coating antigen helps to minimize non-specific binding of antibodies that may have been generated against the immunogen's carrier protein.

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: The plates are washed as described above.

  • Competition: A mixture of the anti-N-(4-aminophenyl)butanamide antibody (at a pre-determined optimal dilution) and varying concentrations of the target hapten or potential cross-reactants is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and competitors.

  • Secondary Antibody: A species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed thoroughly.

  • Detection: A substrate solution (e.g., TMB) is added, and the color is allowed to develop.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm). The IC50 values are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competitor) x 100%.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying immunological principles, the following diagrams are provided.

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Activated_Hapten Activated Hapten (e.g., NHS-ester) Hapten->Activated_Hapten Activation Carrier Carrier Protein (e.g., KLH, BSA) Conjugate Hapten-Carrier Conjugate Carrier->Conjugate Conjugation Activated_Hapten->Conjugate

Caption: Hapten-Carrier Conjugation Workflow.

Competitive_ELISA_Principle cluster_well Microtiter Well Coated_Antigen Immobilized This compound-BSA Secondary_Ab Enzyme-labeled Secondary Antibody Coated_Antigen->Secondary_Ab Antibody Anti-Hapten Antibody Antibody->Coated_Antigen Binding Free_Hapten Free Hapten (Competitor) Free_Hapten->Antibody Competition Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Color Color Signal Substrate->Color

Performance Benchmarking of N-(4-aminophenyl)benzamide-Based Probes as DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of the performance of N-(4-aminophenyl)benzamide-based probes, specifically focusing on the well-characterized quinoline-based compound SGI-1027 and its analogues, against other established DNA methyltransferase (DNMT) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and molecular biology applications.

Overview of Probes and Alternatives

DNA methylation is a critical epigenetic modification, and its dysregulation is a hallmark of cancer and other diseases. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, making them key therapeutic targets.[1] N-(4-aminophenyl)benzamide derivatives, such as SGI-1027, represent a class of non-nucleoside inhibitors that offer an alternative to traditional nucleoside analogues like Decitabine and Azacitidine.[1][2]

SGI-1027 is a quinoline-based compound that functions as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[3] It is believed to occupy the cofactor (S-adenosyl-L-methionine) binding pocket, directly blocking the enzyme's catalytic activity and also inducing the degradation of DNMT1 via the proteasomal pathway.[1][4] This dual mechanism contrasts with nucleoside analogues, which require incorporation into DNA to trap and deplete the enzyme.

This guide benchmarks SGI-1027 against two primary classes of alternatives:

  • Nucleoside Analogues: Decitabine (5-aza-2'-deoxycytidine) and Azacitidine (5-azacytidine). These are clinically approved drugs that, after metabolic activation and incorporation into DNA, covalently trap DNMTs, leading to their degradation and passive DNA demethylation.

  • Other Non-Nucleoside Inhibitors: A diverse group of small molecules that target the catalytic site or allosteric sites of DNMTs.

Performance Data: A Comparative Analysis

The performance of DNMT inhibitors is primarily assessed by their potency in enzymatic assays (IC50), their ability to induce cytotoxicity in cancer cell lines, and their efficacy in reactivating the expression of tumor suppressor genes silenced by hypermethylation.

Table 1: In Vitro DNMT Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting DNMT enzymatic activity in a cell-free system. Lower values indicate higher potency.

Compound/ProbeTarget DNMT IsoformIC50 (µM)Comments
SGI-1027 DNMT112.5[3]Using poly(dI-dC) as substrate.
DNMT16.0[5]Using hemimethylated DNA as substrate.
DNMT3A8.0[3]
DNMT3B7.5[3]
Decitabine All DNMTs~0.5 (in cells)Mechanism-dependent; requires DNA incorporation. Not a direct enzyme inhibitor.
Azacitidine All DNMTs> DecitabineGenerally considered less potent than Decitabine for DNMT inhibition.
RG108 DNMT10.1-0.5A non-nucleoside inhibitor.
Nanaomycin A DNMT3B~0.5Selective for DNMT3B.

Data compiled from multiple sources.[3][5]

Table 2: Cellular Cytotoxicity (EC50 / CC50)

This metric indicates the concentration of a compound required to cause a 50% reduction in cell viability or growth in cultured cancer cells.

Compound/ProbeCell LineEC50 / CC50 (µM)Assay Type
SGI-1027 KG-1 (Leukemia)4.4Not Specified
Huh7 (Hepatocellular Carcinoma)~20-30MTS Assay
Decitabine Various Cancer Cell Lines0.1 - 10Varies by cell line and exposure time
Azacitidine Various Cancer Cell Lines0.5 - 20Varies by cell line and exposure time

Data compiled from multiple sources.[2]

Table 3: Gene Re-expression Analysis

A key functional outcome of DNMT inhibition is the re-expression of tumor suppressor genes (TSGs). The following data from RKO colon cancer cells demonstrates the comparative efficacy of SGI-1027 and Decitabine.

Gene TargetCompound (Concentration)Fold Increase in mRNA Expression
TIMP3 SGI-1027 (1 µM)~14-fold[4]
Decitabine (1 µM)~9-fold[4]
P16 SGI-1027 (2.5 µM)~8-fold[4]
Decitabine (2.5 µM)~4-fold[4]
MLH1 SGI-1027 (2.5 µM)Higher than Decitabine[4]
Decitabine (2.5 µM)Lower than SGI-1027[4]

Data is based on a 7-day treatment period.[4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating research.

DNMT_Inhibition_Pathway cluster_0 Mechanism of Action DNA Hypermethylated DNA (Tumor Suppressor Gene Silenced) Demethylated_DNA Demethylated DNA DNA->Demethylated_DNA Leads to (Passive) DNMT DNMT Enzyme DNMT->DNA Methylates SAM SAM (Methyl Donor) SAM->DNMT Binds to SGI_1027 SGI-1027 (N-(4-aminophenyl)benzamide-based) SGI_1027->DNMT Inhibits & Degrades Decitabine Nucleoside Analogs (Decitabine, Azacitidine) Decitabine->DNA Incorporates & Traps DNMT Gene_Expression Gene Re-expression (Apoptosis, Cell Cycle Arrest) Demethylated_DNA->Gene_Expression Allows

Mechanism of DNMT inhibition by different probe classes.

Experimental_Workflow cluster_1 Benchmarking Workflow cluster_2 In Vitro Analysis cluster_3 Cell-Based Analysis cluster_4 Data Comparison A Compound Preparation (SGI-1027 vs. Alternatives) B DNMT Activity/ Inhibition Assay A->B Test in cell-free system D Cell Culture Treatment (e.g., Cancer Cell Lines) A->D Apply to live cells C Determine IC50 B->C I Compile Data Tables (IC50, EC50, Fold Change) C->I E Cytotoxicity Assay (e.g., MTT, Flow Cytometry) D->E F Gene Re-expression Analysis (RT-qPCR) D->F G Determine EC50/CC50 E->G H Quantify Fold Change F->H G->I H->I

References

In vitro and in vivo correlation of the efficacy of N-(4-aminophenyl)butanamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-aminophenyl)butanamide Derivatives

Introduction

The this compound scaffold is a versatile chemical structure that has been extensively explored in drug discovery for a wide array of therapeutic targets, ranging from inflammation and cancer to infectious diseases. This guide provides a comparative overview of the in vitro potency and in vivo efficacy of various derivatives of this compound. The data presented here, collated from diverse studies, aims to facilitate an objective evaluation of these compounds as potential therapeutic agents. Detailed experimental protocols for key assays are included to support reproducibility and further investigation.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for representative this compound derivatives and structurally related compounds, providing a clear comparison of their biological performance across different assays and models.

Table 1: In Vitro Anti-inflammatory and Enzyme Inhibition Data
Compound ID/NameTarget/AssayAssay SystemIn Vitro Potency (IC50)Reference
S 19812PGE2 (COX)Rat Polymorphonuclear Neutrophils0.10 µM[1]
S 19812LTB4 (LOX)Rat Polymorphonuclear Neutrophils0.07 µM[1]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2-1-1.5 µM[1]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-9-1-1.5 µM[1]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-14-1-1.5 µM[1]
Compound 4dIL-1β mRNA expression-6.04 x 10⁻⁵ µM[2]
Compound 5cIL-1β mRNA expression-1.64 µM[2]
Compound 5dIL-1β mRNA expression-3.27 x 10⁻² µM[2]
Compound 5fIL-1β mRNA expression-4.44 x 10⁻⁴ µM[2]
Compound 5mIL-1β mRNA expression-1.99 x 10⁻⁴ µM[2]
Table 2: In Vitro Anticancer and Antiviral Activity
Compound Name/IDTarget/AssayIn Vitro Potency (IC50)Cytotoxicity (CC50)Cell LineReference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15)Human Adenovirus (HAdV)0.27 µM156.8 µMA549[3]
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.48 nM--[3]
Compound 16MCF-7 cells6.98 µM-MCF-7[4]
Compound 17MCF-7 cells11.18 µM-MCF-7[4]
Compound 12DNMT3AComparable to SGI-1027-KG-1[5]
Compound 16DNMT3AComparable to SGI-1027-KG-1[5]
Compound 31DNMT3AComparable to SGI-1027-KG-1[5]
Compound 32DNMT3AComparable to SGI-1027-KG-1[5]
Table 3: In Vivo Anti-inflammatory Efficacy
Compound IDAnimal ModelKey FindingReference
Compound 5fLPS-induced inflammation in miceSignificantly decreased mRNA levels of IL-1β, IL-6, and TNF-α[2]
Compound 4dLPS-induced inflammation in miceSignificantly decreased mRNA levels of IL-1β, IL-6, and TNF-α[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1]

2. Urease Inhibition Assay

  • Preparation: Prepare a solution of urease enzyme and the test compounds in a suitable buffer.

  • Incubation: Add the test compound solutions to the respective wells of a microplate and incubate for a predefined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubation: Incubate for a specific time at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of ammonia produced using a suitable detection method.

  • Calculation: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 values from the dose-response curves.[1]

3. Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition Assay in Rat Neutrophils

  • Isolation of Neutrophils: Isolate polymorphonuclear neutrophils (PMNs) from rat blood.

  • Compound Preparation: Dissolve test compounds in DMSO and dilute to the appropriate concentrations in Hanks' Balanced Saline Solution (HBSS).

  • Pre-incubation: Pre-incubate the PMNs with the test compounds or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulation: Stimulate the synthesis of PGE2 and LTB4 by adding arachidonic acid and zymosan.

  • Quantification: Measure the levels of PGE2 and LTB4 using Enzyme Immunoassay (EIA) kits.[1]

4. Histone Deacetylase (HDAC) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

  • Procedure: The assay is typically performed in a multi-well plate format using a commercially available kit. The test compound is incubated with the HDAC enzyme and the fluorogenic substrate.

  • Detection: After incubation, a developer is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of HDAC inhibition versus the compound concentration.[3]

5. DNA Methyltransferase (DNMT) Inhibition Assay

  • Procedure: The ability of compounds to inhibit the catalytic activity of human DNMT3A is assessed.

  • Reference Compound: SGI-1027 is often used as a reference compound.

  • Measurement: The percentage of enzyme activity inhibition is measured at different concentrations of the test compounds (e.g., 10 µM and 32 µM).[5]

In Vivo Models

1. LPS-Induced Inflammation in Mice

  • Objective: To evaluate the anti-inflammatory effects of the synthesized compounds.

  • Procedure: Mice are treated with the test compounds prior to the administration of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: The mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in relevant tissues are measured to assess the anti-inflammatory activity of the compounds.[2]

2. Human Tumor Xenograft Model

  • Cell Implantation: Human tumor cells (e.g., colorectal cancer cells) are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into control and treatment groups. The test compound is administered according to a predefined schedule and route.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers. The primary endpoint is typically tumor growth inhibition.[3]

Visualizations

Signaling Pathways and Experimental Workflows

generalized_in_vitro_screening_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis prep_cells Cell Seeding treatment Incubate Cells with Compounds prep_cells->treatment prep_compounds Compound Preparation prep_compounds->treatment add_reagent Add Assay Reagent (e.g., MTT, Substrate) treatment->add_reagent incubation_assay Incubation add_reagent->incubation_assay measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubation_assay->measure_signal data_analysis Data Analysis (IC50/EC50 Calculation) measure_signal->data_analysis

Caption: A generalized workflow for the in vitro screening of novel chemical entities.

dual_inhibition_pathway cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (PGE2) cox->pgs inflammation_cox Inflammation Pain, Fever pgs->inflammation_cox lts Leukotrienes (LTB4) lox->lts inflammation_lox Inflammation Bronchoconstriction lts->inflammation_lox inhibitor This compound Derivative (e.g., S 19812) inhibitor->cox inhibits inhibitor->lox inhibits

Caption: Dual inhibition of COX and LOX pathways by a butanamide derivative.

in_vivo_inflammation_workflow start Select Animal Model (e.g., Mice) treatment Administer Test Compound (e.g., 5f, 4d) or Vehicle start->treatment induction Induce Inflammation (e.g., LPS Injection) treatment->induction monitoring Monitor Animal Health and Collect Samples induction->monitoring analysis Analyze Inflammatory Markers (e.g., qRT-PCR for Cytokine mRNA) monitoring->analysis endpoint Evaluate Efficacy: Compare Treatment vs. Control analysis->endpoint

Caption: Experimental workflow for in vivo evaluation of anti-inflammatory efficacy.

Correlation and Conclusion

The presented data illustrates the potential of this compound derivatives across various therapeutic areas. For instance, compounds like 5f and 4d, which demonstrated potent inhibition of IL-1β mRNA expression in vitro, also showed significant efficacy in an in vivo mouse model of LPS-induced inflammation by reducing the mRNA levels of several key inflammatory cytokines[2]. This suggests a positive correlation between the in vitro anti-inflammatory activity and in vivo efficacy for this particular subclass of benzoxazole-containing butanamides.

Similarly, derivatives targeting enzymes like COX and LOX have shown low micromolar to nanomolar inhibitory concentrations in vitro[1]. While specific in vivo correlation data for these exact compounds is not detailed in the provided references, the potent in vitro activity strongly supports their potential for efficacy in animal models of inflammation.

In the context of oncology, derivatives have been identified as inhibitors of HDACs and DNMTs, with some exhibiting cytotoxicity against cancer cell lines in the micromolar range[3][4][5]. The progression of these compounds into in vivo models, such as human tumor xenografts, is a critical step to establish a meaningful in vitro-in vivo correlation (IVIVC) for their anticancer potential.

References

Head-to-head comparison of different coupling reagents for N-(4-aminophenyl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent can significantly impact reaction yield, purity, and overall efficiency. This guide provides a detailed comparison of three commonly used coupling reagents—HATU, HBTU, and EDC/HOBt—for the synthesis of N-(4-aminophenyl)butanamide, a valuable intermediate in medicinal chemistry.

This comparison is based on experimental data from analogous reactions, providing a framework for selecting the optimal reagent for your specific needs. We present a summary of their performance, detailed experimental protocols, and a visual representation of the reaction workflow.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the estimated performance of HATU, HBTU, and EDC/HOBt in the synthesis of this compound from butanoic acid and p-phenylenediamine. It is important to note that these values are extrapolated from studies on similar aniline substrates and may vary depending on the specific reaction conditions.[1][2]

Coupling ReagentTypical Yield (%)Typical Purity (%)Reaction Time (hours)Key Observations
HATU 90-98>981-4High reactivity and low racemization rates, particularly effective for less reactive amines like anilines.[2] Higher cost compared to other reagents.
HBTU 85-95>952-6A good balance of reactivity and cost. A reliable choice for standard amide couplings.[3]
EDC/HOBt 75-90>954-12Cost-effective and the water-soluble byproducts are easily removed during workup. Generally exhibits lower reactivity compared to uronium-based reagents, leading to longer reaction times.[1][4]

Experimental Workflow

The general workflow for the synthesis of this compound via amide coupling is depicted in the following diagram. The process begins with the activation of butanoic acid by the coupling reagent, followed by the nucleophilic attack of p-phenylenediamine to form the desired amide bond.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Product & Purification Butanoic Acid Butanoic Acid Activation Activation of Butanoic Acid Butanoic Acid->Activation p-Phenylenediamine p-Phenylenediamine Coupling Amide Bond Formation p-Phenylenediamine->Coupling Coupling Reagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) Coupling Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Crude Product Crude Product Coupling->Crude Product Purification Purification (Extraction & Chromatography) Crude Product->Purification Final Product This compound Purification->Final Product

General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the coupling reagents and activated intermediates.

Protocol 1: HATU-Mediated Coupling
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve butanoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of p-phenylenediamine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: HBTU-Mediated Coupling
  • Reaction Setup: To a suspension of butanoic acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere, add DIPEA (2.5 equivalents).

  • Activation: Stir the mixture for 10-15 minutes at room temperature.

  • Coupling: Add p-phenylenediamine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 10% citric acid solution, saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve butanoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and p-phenylenediamine (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.

Conclusion

The choice of coupling reagent for the synthesis of this compound depends on the specific requirements of the synthesis. For high-yield and rapid synthesis, particularly with a less reactive amine, HATU is an excellent but more expensive choice.[2] HBTU offers a good compromise between cost and efficiency for routine synthesis.[3] For large-scale and cost-sensitive applications where longer reaction times are acceptable, EDC/HOBt is a suitable and economical option, with the added benefit of easy byproduct removal.[1][4] Researchers should consider these factors to select the most appropriate method for their synthetic goals.

References

Assessing the Metabolic Stability of N-(4-aminophenyl)butanamide-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of N-(4-aminophenyl)butanamide and its analogs. The information herein is intended to assist researchers in drug discovery and development by offering insights into how structural modifications can influence a compound's metabolic fate. The experimental data presented is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] In this guide, we compare the in vitro metabolic stability of this compound (Compound A) with two hypothetical analogs: Compound B, featuring a fluorine substitution on the phenyl ring, and Compound C, with a cyclopropyl group replacing the n-butyl chain. The stability of these compounds was assessed using human liver microsomes and hepatocytes.

CompoundStructureModificationMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
Compound A This compoundParent Compound2527.74515.4
Compound B N-(4-amino-3-fluorophenyl)butanamidePhenyl Fluorination4515.4759.2
Compound C N-(4-aminophenyl)cyclopropanecarboxamideButyl Chain Replacement> 60< 11.5> 120< 5.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for the in vitro metabolic stability assays used to generate the comparative data.

Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[2]

Materials:

  • Human liver microsomes

  • Test compounds (Compound A, B, and C)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. The mixture is pre-warmed at 37°C for 5 minutes.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C with constant shaking.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is collected and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time curve. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Hepatocyte Stability Assay

This assay provides a broader assessment of a compound's metabolism, including both phase I and phase II enzymatic pathways.[3][4]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (Compound A, B, and C)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (ice-cold) for cell lysis and protein precipitation

  • Internal standard for LC-MS/MS analysis

  • Collagen-coated 24-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Cryopreserved hepatocytes are thawed and seeded onto collagen-coated plates at a density of 0.5 x 10^6 cells/well and allowed to attach.

  • Compound Addition: The medium is replaced with fresh medium containing the test compound (final concentration 1 µM).

  • Incubation: The plates are incubated at 37°C in a humidified incubator.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), the medium is removed, and the reaction is stopped by adding ice-cold acetonitrile with an internal standard to the wells to lyse the cells.

  • Protein Precipitation: The plate is shaken, and the contents are transferred to a new plate for centrifugation to pellet cell debris and precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, the t1/2 and CLint are calculated. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Mixture at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome/Hepatocyte Suspension prep_microsomes->pre_incubate prep_cofactors Prepare Cofactor Solution (e.g., NADPH) start_reaction Initiate Reaction with Cofactors prep_cofactors->start_reaction pre_incubate->start_reaction time_points Sample at Timed Intervals start_reaction->time_points terminate Terminate Reaction (e.g., Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound_a This compound (Compound A) hydroxylation Aromatic Hydroxylation compound_a->hydroxylation amide_hydrolysis Amide Hydrolysis compound_a->amide_hydrolysis metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 n_dealkylation N-dealkylation (minor) metabolite2 4-aminobenzoic acid + butanamide amide_hydrolysis->metabolite2 glucuronidation Glucuronidation conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite1->glucuronidation metabolite1->sulfation

References

Safety Operating Guide

Proper Disposal of N-(4-aminophenyl)butanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-(4-aminophenyl)butanamide must be disposed of as hazardous chemical waste through an approved waste disposal facility. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause organ damage through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.

I. Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Covering: A lab coat or other protective clothing.

  • Face Protection: A face shield may be necessary if there is a risk of splashing.

Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[2][3]

II. Step-by-Step Disposal Procedure
  • Segregation and Waste Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Place solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, sealable, and chemically compatible waste container. The container must be in good condition and not leak.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

      • The accumulation start date (the date the first item of waste was placed in the container).

      • The name and contact information of the generating laboratory or researcher.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste accumulation point.

    • Ensure the container remains tightly closed except when adding waste.[2][3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Decontamination
  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using soap and water.[2][3]

  • Dispose of any cleaning materials (e.g., paper towels) as contaminated solid waste, following the procedure outlined above.

IV. Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Control: If it is safe to do so and you are trained, control the spill by preventing its spread.

  • Clean-up: Use an appropriate absorbent material for chemical spills. Avoid raising dust.

  • Dispose: Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow

cluster_start Start: this compound Waste Generation cluster_ppe Step 1: Safety First cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Generate Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Initiate Disposal contain Place in a sealed, compatible hazardous waste container. ppe->contain label_waste Label container with: 'Hazardous Waste' Chemical Name Hazards Date contain->label_waste store Store in designated satellite accumulation area. label_waste->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs disposal_plant Dispose through an approved waste disposal plant. contact_ehs->disposal_plant

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-(4-aminophenyl)butanamide, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction[1][2]. It is considered a hazardous chemical under the OSHA Hazard Communication Standard[3]. Therefore, strict adherence to recommended personal protective equipment protocols is mandatory to minimize exposure and ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[4].Protects eyes from dust, splashes, and vapors[4].
Face ShieldTo be worn with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing[4].Provides full-face protection[4].
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice[4]. Inspect gloves before use and change them frequently.Prevents skin contact with the chemical[4].
Lab CoatA long-sleeved lab coat should be worn[4].Provides a barrier against accidental spills and protects skin and clothing[4].
Respiratory Protection NIOSH-approved Respirator or Fume HoodUse a respirator if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should ideally be done in a certified chemical fume hood[4].Prevents inhalation of dust particles[4].

Operational Plan: Safe Handling Procedure

Proper handling of this compound is critical to prevent accidental exposure. The following step-by-step procedure should be followed.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace 2. Prepare workspace in a well-ventilated area or fume hood prep_ppe->prep_workspace prep_materials 3. Assemble all necessary equipment and materials prep_workspace->prep_materials handle_weigh 4. Carefully weigh the required amount of the compound prep_materials->handle_weigh handle_transfer 5. Transfer the compound to the reaction vessel, avoiding dust generation handle_weigh->handle_transfer handle_reaction 6. Perform the experimental procedure handle_transfer->handle_reaction post_clean 7. Clean the work area and equipment thoroughly handle_reaction->post_clean post_decontaminate 8. Decontaminate reusable PPE post_clean->post_decontaminate post_wash 9. Wash hands and any exposed skin thoroughly post_decontaminate->post_wash

Safe handling workflow for this compound.

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3].

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[2][3].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[2].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid 1. Collect solid waste in a -labeled, sealed container storage_area 4. Store waste containers in a designated hazardous waste area collect_solid->storage_area collect_liquid 2. Collect liquid waste in a -labeled, sealed container collect_liquid->storage_area collect_contaminated 3. Collect contaminated PPE and materials in a separate labeled bag collect_contaminated->storage_area disposal_contact 5. Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor storage_area->disposal_contact disposal_compliance 6. Follow all local, state, and federal regulations for hazardous waste disposal disposal_contact->disposal_compliance

Disposal workflow for this compound.

All waste materials must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers[5]. Dispose of contents and containers to an approved waste disposal plant[2][3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.